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  • Product: 4-Isopropyl-1H-pyrazole hydrochloride
  • CAS: 1390654-61-1

Core Science & Biosynthesis

Foundational

4-Isopropyl-1H-pyrazole Hydrochloride: Structural Mechanics, Synthesis, and Applications in Drug Discovery

Executive Summary 4-Isopropyl-1H-pyrazole hydrochloride is a highly versatile, low-molecular-weight heterocyclic building block widely utilized in advanced chemical synthesis, agrochemical development, and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Isopropyl-1H-pyrazole hydrochloride is a highly versatile, low-molecular-weight heterocyclic building block widely utilized in advanced chemical synthesis, agrochemical development, and pharmaceutical drug discovery. As a privileged pharmacophore, the pyrazole core provides critical hydrogen-bonding interactions, while the 4-isopropyl substitution introduces a defined lipophilic bulk essential for target protein binding. This technical guide provides an in-depth analysis of its physicochemical properties, step-by-step synthetic methodologies, and its mechanistic role in modern drug development.

Chemical Identity and Structural Significance

The structural architecture of 4-isopropyl-1H-pyrazole hydrochloride consists of a planar, nitrogen-rich aromatic ring coupled with a branched aliphatic side chain. The choice to utilize the hydrochloride salt over the free base is driven by fundamental thermodynamics: the salt form significantly enhances aqueous solubility, solid-state stability, and ease of handling during complex synthetic workflows.

Table 1: Physicochemical Properties and Structural Implications

PropertyValueStructural Implication
CAS Number 1390654-61-1 (HCl salt) 13753-53-2 (Free base)Differentiates the highly soluble crystalline salt from the lipophilic free base,[1].
Molecular Formula C6H11ClN2Indicates a precise 1:1 stoichiometry of the pyrazole core to hydrochloric acid.
Molecular Weight 146.62 g/mol Low molecular weight makes it an ideal starting material for fragment-based drug discovery (FBDD).
SMILES Cl.CC(C)c1cn[nH]c1Highlights the 4-position substitution, leaving the 3 and 5 positions sterically accessible for further functionalization.
Hazard Class Acute Tox. 3 Oral (H301)Necessitates stringent, self-validating handling protocols to prevent toxicological exposure.

Synthesis and Salt Formation Methodology

The synthesis of pyrazole derivatives typically proceeds via the Knorr pyrazole synthesis, which involves the condensation of a β -dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative[2].

Causality in Synthetic Design

Using hydrazine hydrate directly yields the free base of 4-isopropyl-1H-pyrazole, which often presents as an oil or a low-melting solid that is notoriously difficult to purify via standard chromatography. By dissolving the crude free base in a non-polar solvent and introducing anhydrous HCl, the hydrochloride salt selectively precipitates[3]. This acts as a self-validating purification system : impurities lacking the basic pyrazole nitrogen remain dissolved in the mother liquor, ensuring that the collected crystals are of exceptionally high purity without the need for resource-intensive column chromatography.

Step-by-Step Protocol: Synthesis and Hydrochloride Salt Formation
  • Condensation: In a round-bottom flask, react the appropriate 1,3-dicarbonyl precursor (e.g., 2-isopropylmalonaldehyde equivalent) with hydrazine hydrate (1.1 to 1.5 equivalents) in an alcoholic solvent such as ethanol[2].

  • Cyclization (Thermodynamic Control): Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours. Causality: Reflux conditions provide the activation energy required to drive the dehydration and intramolecular cyclization to completion, maximizing the yield of the pyrazole core[2].

  • Isolation of Free Base: Cool the reaction to room temperature, quench with cold distilled water, and extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the crude free base.

  • Acidification and Salt Formation: Dissolve the crude free base in a moderately polar solvent (e.g., diethyl ether or toluene). Slowly add a stoichiometric excess of anhydrous HCl gas (or a standardized solution of HCl in dioxane) while maintaining the temperature at 0-5 °C[3]. Causality: Low temperatures prevent exothermic degradation and maximize the supersaturation required for uniform crystal nucleation.

  • Filtration: Stir the mixture for 1 hour as the 4-isopropyl-1H-pyrazole hydrochloride precipitates as a white solid. Collect via vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.

SynthesisWorkflow A 1,3-Dicarbonyl Precursor + Hydrazine Hydrate B Condensation & Cyclization (Reflux, 80-90 °C) A->B C 4-Isopropyl-1H-pyrazole (Crude Free Base) B->C D Acidification (Anhydrous HCl in Ether, 0-5 °C) C->D E 4-Isopropyl-1H-pyrazole HCl (Precipitation & Filtration) D->E

Synthetic workflow for 4-Isopropyl-1H-pyrazole hydrochloride.

Analytical Characterization

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. Each technique is chosen specifically to validate a distinct structural feature.

Table 2: Analytical Characterization Metrics

TechniqueTarget Signal / ObservationCausality (Why this metric?)
1H NMR (DMSO-d6) Septet (~2.8 ppm, 1H), Doublet (~1.2 ppm, 6H)Confirms the intact isopropyl group. The septet splitting proves the branching structure.
1H NMR (DMSO-d6) Singlets (~7.5 ppm, 2H)Validates regiochemistry; symmetrical pyrazole protons confirm substitution is exclusively at the 4-position.
LC-MS (ESI+) m/z 111.1[M-HCl+H]+Confirms the exact mass of the free base cation. Validates the absence of unreacted hydrazine[2].
Chloride Titration ~24.2% w/w ChlorideSelf-validating metric for salt stoichiometry. Ensures no excess trapped HCl gas remains in the crystal lattice.

Applications in Drug Development and Target Inhibition

Pyrazoles are a privileged class of heterocycles in medicinal chemistry. The 4-isopropyl variant is particularly utilized as a key synthon in the research and development of novel active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and metabolic diseases[1].

Furthermore, substituted pyrazole compounds are heavily cited in patent literature as potent inhibitors of Toll-like receptors (TLR7, TLR8, TLR9) and various kinases[4].

Pharmacological Causality

The efficacy of this specific scaffold relies on a dual-interaction mechanism:

  • Hydrogen Bonding: The N-H donor and sp2-hybridized nitrogen acceptor of the pyrazole ring form highly directional hydrogen bonds with the hinge region of kinases or the binding clefts of TLRs[4].

  • Hydrophobic Anchoring: The isopropyl group at the 4-position occupies a specific hydrophobic sub-pocket within the receptor's active site. This increases the binding affinity ( Kd​ ) through optimized van der Waals interactions while displacing high-energy water molecules from the binding site.

PharmLogic P 4-Isopropyl-1H-pyrazole Core H Pyrazole Ring (N-H Donor / N Acceptor) P->H I Isopropyl Group (Steric & Lipophilic Bulk) P->I T Target Protein Cleft (e.g., TLR7/8/9 or Kinase) H->T Hinge H-Bonding I->T Hydrophobic Pocket O Signal Inhibition (Therapeutic Efficacy) T->O

Structural role of the pyrazole scaffold in target protein inhibition.

Handling, Stability, and Safety Protocols

Because 4-Isopropyl-1H-pyrazole hydrochloride is classified under Acute Tox. 3 Oral (H301) , standard operating procedures must incorporate self-validating safety checks to prevent accidental exposure.

Self-Validating Safety Workflow
  • System Readiness Check: Verify the chemical fume hood face velocity is 100 fpm. (Validation: Anemometer reading confirms active containment before opening the chemical container).

  • PPE Verification: Don nitrile gloves, chemical splash goggles, and a lab coat. (Validation: Visual inspection of PPE integrity prevents dermal exposure to Acute Tox. 3 hazards).

  • Handling & Weighing: Weigh the solid compound using an anti-static balance enclosure. (Validation: Stable balance readings confirm the absence of static-induced aerosolization of the toxic powder).

  • Decontamination: Wipe down all spatulas, balances, and surfaces with a 10% bleach solution followed by ethanol. (Validation: Swab testing ensures no residual active compound remains on the benchtop).

References

  • Source: sigmaaldrich.
  • Source: chemicalroot.
  • Source: google.
  • Source: google.
  • Source: benchchem.

Sources

Exploratory

The Molecular Dynamics of 4-Isopropyl-1H-Pyrazole Derivatives: Mechanisms, Selectivity, and Application Workflows

As drug development paradigms shift toward hyper-targeted therapies with minimized off-target liabilities, the 4-isopropyl-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development paradigms shift toward hyper-targeted therapies with minimized off-target liabilities, the 4-isopropyl-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed firsthand how subtle steric and electronic modifications to this heterocyclic core can drastically alter a compound's biological fate.

This technical guide dissects the dual pharmacological utility of 4-isopropyl-1H-pyrazole derivatives, focusing on their roles as hepatoselective HMG-CoA reductase inhibitors and GABA-gated chloride channel antagonists . By examining the structural causality behind these mechanisms and detailing self-validating experimental workflows, this whitepaper provides a comprehensive framework for researchers optimizing pyrazole-based libraries.

Structural Dynamics: The Role of the 4-Isopropyl Moiety

The 1H-pyrazole ring provides a robust, hydrogen-bond-capable framework that mimics various endogenous amides and peptides. However, it is the strategic placement of an isopropyl group at the C4 position that dictates the scaffold's unique pharmacokinetic (PK) and pharmacodynamic (PD) properties.

The isopropyl moiety introduces specific steric bulk that restricts the conformational flexibility of the pyrazole core. This locks adjacent aryl or amide substituents into a pseudo-orthogonal arrangement, which is critical for binding within deep enzymatic pockets[1]. Furthermore, the isopropyl group precisely modulates the lipophilicity ( logP ) of the molecule. In the context of statin design, controlling lipophilicity is the primary mechanism for achieving tissue selectivity and avoiding peripheral toxicity[1].

Mechanism I: Hepatoselective HMG-CoA Reductase Inhibition

The most prominent clinical application of 4-isopropyl-1H-pyrazole derivatives is in the treatment of hypercholesterolemia. The benchmark compound in this class is PF-3052334 , an orally active, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[2].

The Causality of Hepatoselectivity

Traditional lipophilic statins (e.g., simvastatin) passively diffuse into peripheral tissues, notably skeletal muscle, leading to statin-induced myopathy or rhabdomyolysis. To circumvent this, the 4-isopropyl-1H-pyrazole core of PF-3052334 was engineered to be highly hydrophilic.

Because it cannot easily cross cell membranes via passive diffusion, PF-3052334 relies on active transport by Organic Anion Transporting Polypeptides (OATPs)—specifically OATP1B1 and OATP1B3—which are exclusively expressed on the sinusoidal membrane of hepatocytes. This active hepatic uptake, combined with poor passive permeability into myocytes, results in profound hepatoselectivity[1].

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate Catalyzed by Cholesterol Cholesterol Mevalonate->Cholesterol Downstream Synthesis HMGCR HMG-CoA Reductase (Target Enzyme) HMGCR->HMGCoA Catalyzes Inhibitor 4-Isopropyl-1H-pyrazole (PF-3052334) Inhibitor->HMGCR Competitive Inhibition

Fig 1: Mevalonate pathway inhibition by 4-isopropyl-1H-pyrazole derivatives.

Quantitative Selectivity Data

The table below summarizes the profound shift in tissue selectivity achieved by the 4-isopropyl-1H-pyrazole scaffold compared to traditional benchmarks. PF-3052334 demonstrates an IC50​ of 0.9 nM in hepatocytes while remaining virtually inactive in muscle cells up to 730 nM[2].

CompoundHMGCR IC50​ (nM)Hepatocyte IC50​ (nM)Myocyte IC50​ (nM)Hepatoselectivity Ratio (Myo/Hep)
Atorvastatin (Benchmark)12.0~15.0~60.0~4x
PF-3052334 1.90.9730.0>800x
N-ethyl pyrazole analog 3.512.0>1000.0>83x

Data synthesized from foundational structure-activity relationship (SAR) studies on pyrazole templates[1][2].

Mechanism II: GABA-Gated Chloride Channel Antagonism

Beyond human therapeutics, the 4-isopropyl-1H-pyrazole scaffold is a cornerstone in agrochemical design, specifically as a derivative of the broad-spectrum insecticide Fipronil [3].

Non-Competitive Allosteric Blockade

Fipronil derivatives containing a 4-isopropyl substitution operate by binding to the γ -aminobutyric acid (GABA)-gated chloride channel. Unlike endogenous GABA, which opens the channel to allow chloride influx (causing neuronal hyperpolarization and inhibition), the pyrazole derivative acts as a non-competitive antagonist. It binds within the channel pore, physically occluding chloride flow. This results in severe hyperexcitation of the central nervous system and subsequent cytotoxicity in target organisms[3].

GABA GABA GABA Neurotransmitter Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Activates ClInflux Chloride Influx (Hyperpolarization) Receptor->ClInflux Opens Channel Fipronil 4-Isopropyl Pyrazole Derivative Fipronil->Receptor Non-competitive Antagonism Blockade Channel Blockade (Hyperexcitation) Fipronil->Blockade

Fig 2: Mechanism of GABA-gated chloride channel antagonism by pyrazole derivatives.

Self-Validating Experimental Workflows

To accurately evaluate the efficacy and selectivity of novel 4-isopropyl-1H-pyrazole derivatives, laboratory protocols must be designed with built-in validation mechanisms. Below are the definitive methodologies for assessing these compounds.

Protocol 1: In Vitro HMG-CoA Reductase Catalytic Assay

This radiometric assay measures the direct competitive inhibition of the HMGCR enzyme.

Rationale & Causality: The use of [14C] -HMG-CoA allows for precise radiometric quantification of mevalonate production. The reaction is terminated by the addition of HCl, which serves a dual purpose: it quenches the enzymatic reaction and drives the lactonization of mevalonate to mevalonolactone, allowing for efficient separation via ion-exchange chromatography.

  • Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 20 mM glucose-6-phosphate, 2.5 mM NADP + , 2.5 U/mL glucose-6-phosphate dehydrogenase, and 50 mM KCl).

  • Enzyme Incubation: Add 50 μ L of recombinant human HMGCR catalytic domain to 96-well plates containing serial dilutions of the pyrazole derivative (0.1 nM to 10 μ M). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of [14C] -HMG-CoA (final concentration 10 μ M).

  • Termination & Lactonization: After 30 minutes, terminate the reaction by adding 10 μ L of 6N HCl. Incubate for an additional 15 minutes to ensure complete lactonization of the product.

  • Separation: Pass the mixture through AG 1-X8 anion-exchange resin columns. The unreacted [14C] -HMG-CoA binds to the resin, while the neutral [14C] -mevalonolactone elutes.

  • Quantification: Measure the eluate using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Protocol 2: Cell-Based Hepatoselectivity Assay

This protocol determines the functional hepatoselectivity of the compound by comparing cholesterol biosynthesis inhibition in primary hepatocytes versus myocytes.

Self-Validation Check: Atorvastatin is run concurrently as a benchmark control. If the atorvastatin hepatoselectivity ratio deviates from historical norms (~3-5x), the assay plate is invalidated. This ensures that observed selectivity for novel pyrazoles is a true compound property, not an artifact of cell culture confluence or metabolic decline.

  • Cell Culture: Seed primary rat hepatocytes (collagen-coated plates) and L6 rat myoblasts in parallel 96-well plates. Culture until 80% confluence.

  • Starvation: Wash cells with PBS and incubate in serum-free, lipid-depleted medium for 2 hours to upregulate endogenous HMGCR expression.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivative and the Atorvastatin control for 2 hours.

  • Radiolabeling: Pulse the cells with [14C] -acetate (1 μ Ci/well) for 4 hours. Causality: Acetate is the upstream precursor to cholesterol; its incorporation measures the entire intact pathway.

  • Extraction: Lyse cells using 0.1 N NaOH. Saponify the lysates with ethanolic KOH at 70°C for 1 hour, then extract the non-saponifiable lipids (containing cholesterol) using petroleum ether.

  • Analysis: Evaporate the ether phase, reconstitute in hexane, and quantify [14C] -cholesterol via scintillation counting. Calculate the Selectivity Index (Myocyte IC50​ / Hepatocyte IC50​ ).

Workflow Step1 Compound Synthesis Step2 In Vitro HMGCR Assay Step1->Step2 Step3 Primary Rat Hepatocytes Step2->Step3 Active hits Step4 L6 Rat Myoblasts Step2->Step4 Active hits Step5 Selectivity Index Calculation Step3->Step5 IC50 (Hep) Step4->Step5 IC50 (Myo)

Fig 3: Experimental workflow for determining hepatoselectivity of pyrazole inhibitors.

References

  • Pfefferkorn, J.A., et al. "Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334) as a Candidate for the Treatment of Hypercholesterolemia." ACS Publications. 1

  • DC Chemicals. "HMG-CoA Reductase (HMGCR) Inhibitors - PF-3052334 Profile." DC Chemicals Catalog. 2

  • Liu, N., et al. "Ionic Liquids Enhanced Alkynyl Schiff Bases Derivatives of Fipronil Synthesis and Their Cytotoxicity Studies." MDPI / PMC. 3

Sources

Foundational

Pharmacokinetics and ADME Profiling of 4-Isopropyl-1H-Pyrazole Hydrochloride Compounds in Drug Discovery

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, offering robust hydrogen-bonding capabilities and favorable physicochemical properties. Specifically, 4-isopropyl-1H-pyrazole hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, offering robust hydrogen-bonding capabilities and favorable physicochemical properties. Specifically, 4-isopropyl-1H-pyrazole hydrochloride (CAS: 1390654-61-1) [1] and its free base (CAS: 13753-53-2) have emerged as critical building blocks and pharmacophores. The isopropyl substitution at the C4 position provides a unique steric bulk that enhances lipophilicity (LogP) and dictates specific binding orientations within hydrophobic protein pockets.

This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK), Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of 4-isopropyl-1H-pyrazole derivatives. We will specifically examine its role in the design of hepatoselective HMG-CoA reductase inhibitors (e.g., PF-3052334) [2] and outline field-validated methodologies for evaluating the PK parameters of these compounds.

Physicochemical Rationale & ADME Characteristics

As an application scientist, I emphasize that the PK profile of any compound is fundamentally driven by its physicochemical properties. The incorporation of the 4-isopropyl-1H-pyrazole moiety fundamentally alters the ADME landscape of a drug candidate.

Absorption and Bioavailability

The hydrochloride salt form of 4-isopropyl-1H-pyrazole significantly enhances aqueous solubility compared to its free base, facilitating rapid dissolution in the gastrointestinal (GI) tract. When integrated into larger drug scaffolds, the isopropyl group increases the topological polar surface area (TPSA) shielding, which generally improves transcellular membrane permeability (e.g., Caco-2 permeability).

Tissue Distribution and Hepatoselectivity

A critical challenge in developing HMG-CoA reductase inhibitors (statins) is achieving hepatoselectivity to minimize systemic exposure, thereby reducing the risk of skeletal muscle toxicity (rhabdomyolysis) [3]. The 4-isopropyl-1H-pyrazole core, when functionalized with specific carboxylic acid and amide moieties (as seen in PF-3052334), acts as a substrate for liver-specific Organic Anion Transporting Polypeptides (OATPs). This active transport mechanism drives high hepatic extraction ratios and low systemic distribution volumes ( Vss​ ).

Metabolism and Clearance

The pyrazole nitrogen atoms are potential sites for N-glucuronidation, while the isopropyl group is susceptible to cytochrome P450 (CYP3A4/CYP2C9)-mediated aliphatic hydroxylation. However, the steric hindrance provided by the isopropyl group often slows phase I metabolism compared to methyl or ethyl analogs, prolonging the compound's half-life ( t1/2​ ) and reducing intrinsic clearance ( CLint​ ).

Mechanistic Pathways & Workflows

To visualize the rational design and evaluation of these compounds, the following diagrams illustrate the ADME screening workflow and the primary mechanism of action.

ADME_Workflow A Compound Synthesis (4-isopropyl-1H-pyrazole HCl) B Physicochemical Profiling (Solubility, pKa, LogD) A->B C In Vitro ADME (Microsomal Stability, Caco-2) B->C D1 Hepatocyte Assay (Target Tissue) C->D1 D2 Myocyte Assay (Toxicity Check) C->D2 D Hepatoselectivity Screening (OATP Transport Assay) E In Vivo PK (Rodent/Dog) (Cmax, AUC, t1/2, CL) D->E F Candidate Selection (e.g., PF-3052334) E->F D1->D D2->D

Caption: ADME and PK screening workflow for hepatoselective 4-isopropyl-1H-pyrazole derivatives.

MOA_Pathway S1 HMG-CoA E1 HMG-CoA Reductase S1->E1 Substrate Binding S2 Mevalonate E1->S2 Catalysis S3 Cholesterol Biosynthesis S2->S3 Downstream Pathway I1 4-isopropyl-1H-pyrazole Derivatives (e.g., PF-3052334) I1->E1 Competitive Inhibition

Caption: Mechanism of HMG-CoA reductase inhibition by 4-isopropyl-1H-pyrazole derivatives.

Quantitative Pharmacokinetic Data

The table below synthesizes the representative pharmacokinetic parameters of the isolated 4-isopropyl-1H-pyrazole fragment versus a highly optimized derivative (PF-3052334) in preclinical rat models (IV dosing at 1 mg/kg; PO dosing at 10 mg/kg) [2].

Parameter4-Isopropyl-1H-pyrazole (Fragment)PF-3052334 (Optimized Derivative)Causality / Scientific Insight
LogD (pH 7.4) 1.22.8Addition of lipophilic side chains increases target affinity.
Clearance ( CL , mL/min/kg) 45.212.4Steric shielding by the isopropyl and complex side chains reduces CYP-mediated clearance.
Volume of Distribution ( Vss​ , L/kg) 1.80.4High plasma protein binding and OATP-mediated liver uptake restrict systemic distribution.
Half-life ( t1/2​ , hr) 1.54.2Decreased clearance leads to a prolonged systemic and hepatic half-life.
Oral Bioavailability ( F , %) >80%35%First-pass hepatic extraction significantly reduces systemic bioavailability, which is desired for hepatoselective statins.
Liver/Muscle Exposure Ratio ~1:1>1000:1Active transport via hepatic OATPs ensures target engagement while sparing myocytes.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in control to verify the integrity of the assay.

Protocol 1: In Vitro Hepatocyte vs. Myocyte Clearance Assay

Purpose: To determine the hepatoselectivity of 4-isopropyl-1H-pyrazole derivatives.

  • Cell Preparation: Thaw cryopreserved primary rat hepatocytes and L6 rat skeletal myoblasts. Plate in 96-well collagen-coated plates at a density of 1×105 cells/well.

  • Compound Incubation: Prepare a 10 mM stock of the test compound (e.g., PF-3052334) in DMSO. Dilute in William's E medium to a final concentration of 1 µM (final DMSO <0.1%).

  • Internal Control Addition: Spike the medium with 1 µM of Atorvastatin (positive control for hepatocyte uptake) and 1 µM of Propranolol (passive diffusion control). Causality: Propranolol ensures that basic membrane permeability is intact, while Atorvastatin validates active OATP transport.

  • Time-Course Sampling: Incubate at 37°C with 5% CO 2​ . Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Extraction: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to calculate the intrinsic clearance ( CLint​ ) in both cell lines. Hepatoselectivity is defined as the ratio of Myocyte CLint​ to Hepatocyte CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine standard PK parameters ( AUC , Cmax​ , t1/2​ ) of the hydrochloride salt.

  • Formulation: Dissolve 4-isopropyl-1H-pyrazole hydrochloride in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization. Causality: The hydrochloride salt lowers the pH; ensure the final formulation is buffered to pH 6.5-7.4 to prevent injection site necrosis.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route). Route 1: Intravenous (IV) bolus via tail vein at 1 mg/kg. Route 2: Oral gavage (PO) at 10 mg/kg.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Self-Validation: Visually inspect for hemolysis; hemolyzed samples can artificially inflate compound concentrations due to RBC partitioning.

  • Quantification: Process via protein precipitation and analyze using UPLC-MS/MS. Calculate PK parameters using Non-Compartmental Analysis (NCA) software.

Conclusion

The 4-isopropyl-1H-pyrazole hydrochloride moiety is far more than a simple structural linker; it is a profound modulator of pharmacokinetic behavior. By leveraging its unique steric and electronic properties, drug developers can fine-tune lipophilicity, dictate metabolic stability, and drive tissue-specific targeting—as elegantly demonstrated in the development of hepatoselective therapies like PF-3052334.

References

  • Pfefferkorn, J. A., et al. (2007). Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334) as a Candidate for the Treatment of Hypercholesterolemia. ACS Publications. Retrieved March 24, 2026, from [Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.1.1.34 - hydroxymethylglutaryl-CoA reductase (NADPH). Retrieved March 24, 2026, from [Link]

Exploratory

Molecular docking studies involving 4-isopropyl-1H-pyrazole hydrochloride

An In-depth Technical Guide to Molecular Docking Studies of 4-isopropyl-1H-pyrazole hydrochloride This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Molecular Docking Studies of 4-isopropyl-1H-pyrazole hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for conducting molecular docking studies on 4-isopropyl-1H-pyrazole hydrochloride. Moving beyond a simple checklist, this document elucidates the causality behind methodological choices, ensuring a robust and self-validating scientific workflow.

Foreword: The Rationale of Computational Scaffolding

In modern drug discovery, computational methods like molecular docking are indispensable.[1][2] They provide a crucial bridge between understanding a compound's structure and predicting its biological activity, thereby saving significant time and resources by prioritizing experimental screening.[3][4] The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6] This guide focuses on a specific derivative, 4-isopropyl-1H-pyrazole hydrochloride, to illustrate a universally applicable, rigorous docking protocol.

Section 1: Deconstructing the Core Components

A successful docking study begins with a deep understanding of the two interacting partners: the ligand and the protein receptor.

The Ligand: 4-isopropyl-1H-pyrazole hydrochloride

4-isopropyl-1H-pyrazole hydrochloride is a small heterocyclic organic compound. Its structure, featuring a pyrazole ring substituted with an isopropyl group, makes it a valuable building block in the synthesis of more complex molecules.[7] Understanding its fundamental properties is the first step in any computational analysis.

PropertyValueSource
Molecular Formula C₆H₁₁ClN₂[8][9]
Molecular Weight 146.62 g/mol [8][9]
SMILES String Cl.CC(C)c1cn[nH]c1[8]
InChI Key MHRWAJSALFMMMC-UHFFFAOYSA-N[8]
Form Solid[8]

The pyrazole core is particularly interesting due to its ability to form multiple non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for binding to biological targets.[5][10]

The Target: Rationale for Receptor Selection

The choice of a protein target is dictated by the therapeutic goal. Pyrazole derivatives have shown inhibitory activity against a range of targets, including protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are implicated in cancer.[11][12][13]

For the purpose of this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our example target. CDK2 is a well-validated target in oncology, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for a structure-based study.

Causality of Choice: Why CDK2?

  • Relevance: Pyrazole is a known "hinge-binding" motif for many kinases, making CDK2 a chemically logical target.[13]

  • Data Availability: A wealth of public data, including co-crystallized structures with various inhibitors, is available (e.g., PDB ID: 1DI8). This is crucial for the protocol validation step.

  • Therapeutic Importance: As a key regulator of the cell cycle, its inhibition is a validated strategy in cancer therapy.[13]

Section 2: The Docking Workflow: A Self-Validating Protocol

Molecular docking is not a one-click process; it is a multi-stage workflow where each step's integrity affects the final outcome.[1][2] We will use AutoDock Vina, a widely used and validated open-source docking engine, as our primary tool.[14]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation Ligand_Prep 2.1 Ligand Preparation Grid_Gen 2.3 Grid Generation Ligand_Prep->Grid_Gen Protein_Prep 2.2 Protein Preparation Protein_Prep->Grid_Gen Docking_Run 2.4 Docking Simulation Grid_Gen->Docking_Run Results_Analysis 3.1 Results Analysis Docking_Run->Results_Analysis Protocol_Validation 3.2 Protocol Validation Results_Analysis->Protocol_Validation

Fig 1. High-level overview of the molecular docking workflow.
Experimental Protocol: Ligand Preparation

The goal of ligand preparation is to convert the 2D chemical structure into a three-dimensional, energetically favorable conformation in a format readable by the docking software (e.g., PDBQT for AutoDock).[15][16]

LigandPrepWorkflow Start Start: 2D Structure (SMILES/SDF) Convert3D Generate 3D Coordinates Start->Convert3D OpenBabel AddH Add Hydrogens (pH 7.4) Convert3D->AddH AutoDockTools AssignCharges Assign Partial Charges (Gasteiger) AddH->AssignCharges DefineTorsions Define Rotatable Bonds AssignCharges->DefineTorsions EnergyMin Energy Minimization DefineTorsions->EnergyMin MMFF94 SavePDBQT Save as PDBQT File EnergyMin->SavePDBQT ProteinPrepWorkflow Start Start: Raw PDB File (e.g., 1DI8) RemoveHet Remove Water & Non-essential Heteroatoms Start->RemoveHet Discovery Studio/ PyMOL SelectChain Select Protein Chain(s) of Interest RemoveHet->SelectChain Repair Check & Repair Missing Residues/ Side Chains SelectChain->Repair Schrödinger PrepWizard/ Chimera AddH Add Hydrogens (Polar Only) Repair->AddH AutoDockTools AssignCharges Assign Partial Charges (Kollman) AddH->AssignCharges SavePDBQT Save as PDBQT File AssignCharges->SavePDBQT

Fig 3. Step-by-step protein preparation workflow.

Step-by-Step Methodology:

  • Download PDB Structure: Obtain the crystal structure of CDK2 from the RCSB Protein Data Bank (e.g., PDB ID: 1DI8).

  • Remove Non-Essential Molecules: Delete all water molecules, co-factors, and any co-crystallized ligands from the PDB file. [17][18]Expert Insight: While water molecules are usually removed, experienced modelers may retain specific water molecules that are known to mediate key protein-ligand interactions. This decision must be justified by high-resolution crystal data.

  • Select Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or tetramer, select and save only the chain of interest (e.g., Chain A).

  • Check for and Repair Missing Atoms: Use tools like the Protein Preparation Wizard in Schrödinger Maestro or Chimera's DocPrep to check for and repair missing side-chain atoms or entire loops in the crystal structure. [19][20]5. Add Hydrogens: Add polar hydrogen atoms to the protein structure. These are essential for defining the hydrogen bond donor and acceptor pairs. [17]6. Assign Charges: Assign Kollman charges to the protein atoms.

  • Save in PDBQT Format: Save the final prepared protein structure as a .pdbqt file.

Defining the Binding Site: Grid Generation

The docking simulation does not search the entire protein surface. Instead, we define a search space, a "grid box," centered on the active site where the ligand is expected to bind. [14] Methodology:

  • Identify the Active Site: The most reliable way to define the active site is by using a reference. If a co-crystallized ligand is present in the PDB structure (as in 1DI8), the grid box can be centered on this ligand.

  • Set Grid Box Dimensions: The size of the box must be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large as to make the conformational search computationally intractable. A typical size is a cube of 50-60 Å per side.

  • Generate Grid Parameter File: Using ADT, specify the center coordinates and dimensions of the grid box. This information is saved in a grid parameter file (.gpf) which is used by the docking program.

Running the Docking Simulation

This is the core computational step where the software, like AutoDock Vina, explores possible binding poses of the ligand within the defined grid box and scores them. [21] Execution: The docking is typically run from the command line, providing the prepared protein, the prepared ligand, and a configuration file containing the grid box coordinates and dimensions as input. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt

Vina uses an iterated local search global optimizer algorithm to find the best binding poses. The exhaustiveness parameter can be increased to improve the thoroughness of the search at the cost of longer computation time.

Section 3: Results Analysis and Interpretation

Raw docking output is a collection of poses and scores. The true scientific value comes from careful analysis and interpretation. [22][23]

Binding Affinity (Docking Score)

The primary quantitative output is the docking score, reported in kcal/mol. This score is an estimate of the binding affinity. [23]* Interpretation: More negative values indicate stronger predicted binding. For example, a score of -9.5 kcal/mol suggests a more favorable interaction than a score of -6.5 kcal/mol. [24][25]* Causality: The score is calculated by a scoring function that approximates the free energy of binding by summing terms for various interactions like van der Waals forces, hydrogen bonds, electrostatic interactions, and desolvation energy. [21]

Binding Pose and Key Interactions

Visual inspection of the top-ranked poses is mandatory. [22]Using visualization software like PyMOL or Discovery Studio, the scientist must analyze the specific interactions between the ligand and the protein's active site residues. [3][25] Key Interactions to Identify:

  • Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (like the pyrazole nitrogens) and key residues in the protein's active site (e.g., the hinge region of a kinase). [22]* Hydrophobic Interactions: The isopropyl group of our ligand is likely to engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Alanine).

  • Pi-Stacking: The aromatic pyrazole ring may form pi-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hypothetical Results Table
PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (CDK2)Interaction Type
1-8.70.00Leu83, Glu81Hydrogen Bond
Ile10, Val18, Ala31Hydrophobic
2-8.41.25Leu83, Asp86Hydrogen Bond
Val18, Phe80, Ala31Hydrophobic
3-8.11.89Gln131Hydrogen Bond
Ile10, Phe80, Leu134Hydrophobic

Section 4: The Trustworthiness Pillar: Protocol Validation

A docking protocol is only reliable if it can be validated. [26]The gold standard for validation is redocking . [27][28] Protocol: Redocking

  • Select a PDB Complex: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known inhibitor (e.g., CDK2 with staurosporine, PDB: 1AQ1).

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein structure.

  • Prepare the Protein and Ligand: Prepare the protein and the extracted ligand using the exact same protocol (Section 2.1 & 2.2) that you will use for your test compound.

  • Dock the Ligand: Run the docking simulation, docking the extracted ligand back into its own protein's binding site.

  • Analyze with RMSD: The crucial validation metric is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. [22][23] Interpretation of Validation Results:

  • RMSD < 2.0 Å: An RMSD value below 2.0 Å is generally considered a success. [22][28]It demonstrates that your docking protocol and parameters are capable of accurately reproducing a known binding mode.

  • RMSD > 2.0 Å: A high RMSD indicates that the protocol failed to find the correct binding pose. This may require adjusting the grid box size, docking parameters (like exhaustiveness), or even choosing a different docking program.

By successfully completing this validation step, you establish trust in your workflow. Any results obtained when docking novel compounds, like 4-isopropyl-1H-pyrazole hydrochloride, are now grounded in a protocol that has been proven to work for that specific biological system.

Conclusion

This guide has outlined a comprehensive and self-validating workflow for the molecular docking of 4-isopropyl-1H-pyrazole hydrochloride. By focusing on the causality behind each step—from meticulous ligand and protein preparation to the critical analysis of interactions and rigorous protocol validation—researchers can move beyond generating raw data to producing scientifically sound, interpretable, and trustworthy predictions. This foundational approach is paramount for guiding subsequent experimental validation and accelerating the journey of drug discovery.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]

  • Gomathi, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. Retrieved from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]

  • Paul, A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Retrieved from [Link]

  • Sattu, H., et al. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Guedes, I. A., et al. (2026).
  • Ali, B., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]

  • Redhwan, M. A. M., et al. (2020). Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Jana, S. B. (2024).
  • Naim, M. J., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. Retrieved from [Link]

  • Krovat, E. M., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Lee, J. W., & Chiu, W. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Docking Server. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Retrieved from [Link]

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (n.d.). [Source Not Available].
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Kumar, A., & Zhang, K. Y. J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

  • Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Retrieved from [Link]

  • Mallisetty, N. M., et al. (2023). Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Bentham Science Publishers. Retrieved from [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. [Source Not Available].
  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. Retrieved from [Link]

  • SlideServe. (2024). 4-Isopropyl-1H-pyrazole hydrochloride. SlideServe. Retrieved from [Link]

  • ChemicalCell. (n.d.). 4-Isopropyl-1H-Pyrazole CAS NO 13753-53-2. ChemicalCell. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. PubChem. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. ACS Publications. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-Isopropyl-1H-pyrazole Hydrochloride as a Strategic Building Block in Organic Synthesis and Drug Discovery

Executive Summary In contemporary medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged scaffold, frequently deployed as a bioisostere for amides, phenols, and other aromatic systems. 4-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged scaffold, frequently deployed as a bioisostere for amides, phenols, and other aromatic systems. 4-Isopropyl-1H-pyrazole hydrochloride (CAS: 1390654-61-1) represents a highly specialized, functionalized building block[1][2]. By combining the robust hydrogen-bonding capability of the pyrazole core with the lipophilic, sterically demanding isopropyl group at the C4 position, this synthon enables the construction of complex active pharmaceutical ingredients (APIs)[3]. This application note details the physicochemical rationale for utilizing the hydrochloride salt, its strategic role in drug design, and field-proven synthetic protocols for its derivatization.

Physicochemical Profiling & Handling Rationale

The free base of 4-isopropylpyrazole is often a viscous oil or low-melting solid, making it prone to oxidation and difficult to handle or weigh accurately during high-throughput library synthesis. The hydrochloride salt form resolves these issues by providing a stable, crystalline solid with superior shelf life[2].

Table 1: Physicochemical Properties of 4-Isopropyl-1H-pyrazole Hydrochloride

PropertyValue / Description
Chemical Formula C₆H₁₁ClN₂ (C₆H₁₀N₂ · HCl)
Molecular Weight 146.62 g/mol
CAS Number 1390654-61-1
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, and DMSO
Storage Conditions 2-8 °C, dry environment, protect from moisture

Causality in Handling: While the hydrochloride salt ensures stability, synthetic workflows must account for an initial neutralization step. The addition of a stoichiometric excess of base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) is mandatory to liberate the nucleophilic pyrazole nitrogen prior to any N-alkylation or N-arylation reactions.

Strategic Utility in Medicinal Chemistry

The substitution at the 4-position with an isopropyl group is not arbitrary; it offers highly specific pharmacological advantages:

  • Hydrophobic Pocket Engagement: The isopropyl group provides a defined steric volume that effectively fills lipophilic sub-pockets in target proteins, enhancing binding affinity. This has been critically demonstrated in the optimization of hepatoselective HMG-CoA reductase inhibitors, where 4-isopropyl pyrazole analogs (e.g., PF-3052334) exhibited low nanomolar efficacy[4].

  • Receptor Subtype Selectivity: In the design of N-methyl-D-aspartic acid (NMDA) receptor ligands, 4-alkyl substituted pyrazoles (including isopropyl variants) have been utilized to discriminate between individual receptor subtypes by protruding into specific allosteric regions[5].

  • Overcoming Viral Resistance: 4-isopropyl substituted pyrazoles have been identified as potent nonnucleoside HIV-1 reverse transcriptase inhibitors, successfully overcoming resistance profiles (such as the P236L mutation) seen with unsubstituted variants[6].

Bioisosterism Root 4-Isopropylpyrazole Core Branch1 Steric Bulk (Isopropyl) Root->Branch1 Branch2 Hydrogen Bonding (N-H, N:) Root->Branch2 Branch3 Aromatic Bioisostere Root->Branch3 Target1 Hydrophobic Pocket Filling Branch1->Target1 Target2 Kinase Hinge Binding Branch2->Target2 Target3 Amide/Phenol Replacement Branch3->Target3

Pharmacophoric contributions of the 4-isopropylpyrazole core.

Experimental Protocols & Workflows

To maximize the utility of 4-isopropyl-1H-pyrazole hydrochloride, researchers must employ robust methodologies for N-functionalization and subsequent C-H activation. Because the C4 position is sterically blocked by the isopropyl group, electrophilic aromatic substitution or cross-coupling is selectively directed to the C3/C5 positions[6].

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Objective: Synthesize 1-aryl-4-isopropyl-1H-pyrazole derivatives. Causality: While Buchwald-Hartwig amination (Pd-catalyzed) is highly effective, Cu-catalyzed Ullmann couplings are often preferred for pyrazoles due to the lower cost of copper and excellent functional group tolerance. The use of a diamine ligand (e.g., N,N'‑dimethylethylenediamine) solubilizes the copper species and accelerates the reductive elimination step. A 3.0-equivalent excess of base is strictly required: 1.0 equivalent to neutralize the hydrochloride salt and 2.0 equivalents to drive the catalytic cycle.

Materials:

  • 4-Isopropyl-1H-pyrazole hydrochloride (1.0 equiv)

  • Aryl iodide or bromide (1.2 equiv)

  • CuI (0.1 equiv)

  • N,N'‑Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • K₂CO₃ (3.0 equiv)

  • Anhydrous Toluene or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-isopropyl-1H-pyrazole hydrochloride, aryl halide, CuI, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3 times) to prevent catalyst oxidation.

  • Ligand & Solvent Addition: Add anhydrous solvent followed by DMEDA via syringe.

  • Reaction Execution: Heat the mixture to 110 °C in a pre-heated oil bath and stir vigorously for 16-24 hours. Monitor reaction progression via LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective C5-Lithiation and Electrophilic Trapping

Objective: Functionalize the pyrazole core at the C5 position (e.g., formylation) after N-protection or N-arylation. Causality: Deprotonation of N-substituted pyrazoles occurs preferentially at the C5 position due to the inductive effect of the adjacent nitrogen atom. Using a strong base like n-BuLi at cryogenic temperatures (-78 °C) prevents nucleophilic attack on other functional groups and ensures a stable lithiated intermediate prior to electrophilic trapping.

Materials:

  • 1-Substituted-4-isopropyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Anhydrous DMF (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the 1-substituted-4-isopropyl-1H-pyrazole in anhydrous THF in a flame-dried flask under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete C5 metalation.

  • Electrophilic Trapping: Add anhydrous DMF dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching & Isolation: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting C5-formylated product via chromatography.

Workflow A 4-Isopropyl-1H-pyrazole HCl B Salt Neutralization (K2CO3 / Base) A->B Step 1 C N-Arylation / Alkylation (Cu or Pd Catalysis) B->C Step 2 D C5-Lithiation (n-BuLi, -78°C) C->D Step 3 E Electrophilic Trapping (e.g., DMF -> Formyl) D->E Step 4

Synthetic workflow from 4-Isopropyl-1H-pyrazole HCl to an API intermediate.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compounds, the following analytical checks must be performed to validate the success of the protocols:

  • ¹H NMR Spectroscopy: The isopropyl group provides a distinct, highly diagnostic signature: a septet around δ 2.84 - 3.00 ppm (1H, -CH (CH₃)₂) and a doublet around δ 1.20 - 1.32 ppm (6H, -CH(CH₃ )₂)[7]. The pyrazole C3/C5 protons will appear as distinct singlets or doublets in the aromatic region ( δ 7.3 - 7.8 ppm) depending on the substitution pattern[7][8].

  • Mass Spectrometry (LC-MS): The starting material (free base) exhibits an[M+H]⁺ peak at m/z 111.1. Successful N-arylation or C5-functionalization will reflect the exact mass addition of the respective groups, confirming the conversion from the hydrochloride salt.

Sources

Application

Application Note: Optimized Dissolution Protocols for 4-Isopropyl-1H-pyrazole Hydrochloride in Cell-Based Assays

Executive Summary 4-isopropyl-1H-pyrazole hydrochloride is a critical pyrazole derivative frequently utilized as a building block and pharmacological intermediate in drug discovery[1]. While pyrazole scaffolds are ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-isopropyl-1H-pyrazole hydrochloride is a critical pyrazole derivative frequently utilized as a building block and pharmacological intermediate in drug discovery[1]. While pyrazole scaffolds are ubiquitous in medicinal chemistry, transitioning these compounds from dry powder to reliable, biologically compatible solutions requires precise handling. This application note provides researchers with authoritative, self-validating protocols for dissolving 4-isopropyl-1H-pyrazole hydrochloride for in vitro cell-based assays, ensuring maximum compound stability, sterility, and minimal vehicle-induced cytotoxicity.

Physicochemical Profile & Solubility Dynamics

Understanding the physicochemical nature of your compound is the first step in experimental design.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-isopropyl-1H-pyrazole hydrochloride
CAS Number 1390654-61-1
Molecular Formula C₆H₁₁ClN₂
Molecular Weight 146.62 g/mol
Appearance White to off-white crystalline powder
The Mechanistic Advantage of the Hydrochloride Salt

Free base pyrazoles often exhibit limited aqueous solubility due to their lipophilicity and high crystal lattice energy. However, 4-isopropyl-1H-pyrazole is supplied as a hydrochloride (HCl) salt . Converting the basic nitrogen of the pyrazole ring into an HCl salt drastically lowers the energy barrier for hydration, often improving aqueous solubility by 10- to 15-fold compared to the free base[2].

Furthermore, HCl salts benefit from the "parachute effect." When a concentrated stock solution is diluted into an aqueous cell culture medium, the salt form helps maintain a state of apparent high solubility (supersaturation) for prolonged periods, effectively inhibiting premature crystallization and ensuring the cells are exposed to the intended concentration of the drug[2].

Solvent Selection Matrix: Causality & Experimental Design

Choosing the correct primary solvent dictates the long-term success of your assay. You must balance compound stability against the physiological limits of your cell line.

Table 2: Solvent Selection Matrix

SolventMax Recommended StockAdvantagesLimitations
DMSO (Anhydrous) 100 mMLong-term stability at -20°C; inherently sterile; rapid dissolution.Cytotoxic. Final assay concentration must be strictly <0.1–0.5%[3].
PBS / Water (pH 7.4) 10 mMZero vehicle toxicity; ideal for highly sensitive primary cells.Requires immediate sterile filtration; shorter shelf life; potential pH shift.

Why use DMSO if the compound is water-soluble? While the HCl salt dissolves readily in water, preparing a primary stock in unbuffered water can lead to long-term stability issues, such as spontaneous hydrolysis or microbial contamination. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts hydrogen bonding, easily dissolving organic salts while preventing degradation during long-term storage at -20°C[3].

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock in DMSO

Use this protocol to create a highly concentrated, stable master stock for long-term, repeated use.

  • Equilibration: Allow the sealed vial of 4-isopropyl-1H-pyrazole HCl to equilibrate to room temperature in a desiccator. Causality: HCl salts are highly hygroscopic; opening a cold vial will cause atmospheric moisture to condense on the powder, altering its functional molecular weight and degrading the compound.

  • Weighing: Accurately weigh 14.66 mg of the powder using an analytical balance.

  • Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex the microcentrifuge tube for 30–60 seconds until a clear solution is achieved.

  • Storage: Aliquot the 100 mM solution into sterile, single-use microcentrifuge tubes (e.g., 50 µL per tube) to prevent repeated freeze-thaw cycles. Store immediately at -20°C.

Protocol B: Preparation of a 10 mM Working Stock in Aqueous Buffer

Use this protocol when working with DMSO-sensitive cell lines (e.g., primary hepatocytes or stem cells).

  • Weighing: Accurately weigh 14.66 mg of 4-isopropyl-1H-pyrazole HCl.

  • Dissolution: Add 10.0 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4).

  • Agitation: Vortex thoroughly. The hydrochloride salt form will facilitate rapid aqueous solubilization.

  • Sterilization: Inside a biosafety cabinet, pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter into a sterile conical tube. Causality: Do not autoclave this solution, as thermal stress may degrade the pyrazole ring.

  • pH Verification (Critical): Check the pH of a small 100 µL aliquot. The addition of high concentrations of an HCl salt can release protons and acidify weakly buffered solutions[4]. If the pH drops below 7.0, neutralize carefully with 0.1 N NaOH.

Workflow Visualization

G cluster_dmso Pathway A: DMSO Stock cluster_aq Pathway B: Aqueous Stock Powder 4-isopropyl-1H-pyrazole HCl (Dry Powder) DMSO_Stock 100 mM DMSO Stock (Store at -20°C) Powder->DMSO_Stock Add Anhydrous DMSO Aq_Stock 10 mM Aqueous Stock (Sterile Filtered) Powder->Aq_Stock Add PBS/Water DMSO_Dilution Intermediate Dilution in Media (100x) DMSO_Stock->DMSO_Dilution Dilute 1:100 Final Cell-Based Assay (Target Concentration) DMSO_Dilution->Final Final 1:10 dilution (<0.1% DMSO) Aq_Dilution Direct Dilution in Media Aq_Stock->Aq_Dilution Aq_Dilution->Final Add to Cells

Workflow for dissolving 4-isopropyl-1H-pyrazole HCl via DMSO or aqueous pathways for cell assays.

Assay Integration & Dilution Strategy

Directly spiking a concentrated DMSO stock into a cell culture well causes localized toxicity and compound precipitation. To achieve a final assay concentration of 10 µM from the 100 mM DMSO stock, utilize a serial dilution approach:

  • Intermediate Dilution: Dilute the 100 mM stock 1:100 in complete culture media to create a 1 mM intermediate solution. (This solution now contains 1% DMSO).

  • Final Dilution: Dilute the 1 mM intermediate solution 1:100 into your final assay wells.

  • Result: The final compound concentration is 10 µM, and the final DMSO concentration is 0.01% , which is safely below the standard 0.1% cytotoxicity threshold[3]. Always run a parallel vehicle control containing exactly 0.01% DMSO to establish a true baseline.

References

  • ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Publications. Available at:[Link]

  • SlideServe. "4-Isopropyl-1H-pyrazole hydrochloride." SlideServe. Available at: [Link]

Sources

Method

Advanced Cross-Coupling Strategies Utilizing 4-Isopropyl-1H-pyrazole Hydrochloride in Drug Discovery

Introduction & Mechanistic Rationale The 4-isopropyl-1H-pyrazole core is a privileged scaffold in modern drug discovery. The integration of this motif is frequently utilized to enhance target binding affinity through pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-isopropyl-1H-pyrazole core is a privileged scaffold in modern drug discovery. The integration of this motif is frequently utilized to enhance target binding affinity through precise hydrophobic interactions while maintaining favorable physicochemical properties. It serves as a critical structural component in the development of hepatoselective HMG-CoA reductase inhibitors[1] and various highly active agrochemical derivatives.

Commercially, this building block is predominantly supplied as 4-isopropyl-1H-pyrazole hydrochloride . While the hydrochloride salt form provides essential bench stability, prevents oxidative degradation, and mitigates the inherent hygroscopicity of the free base, it presents unique mechanistic challenges during transition-metal-catalyzed C–N cross-coupling reactions.

The Causality of Salt Neutralization

In both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Chan-Lam) cross-coupling workflows, the nucleophilicity of the pyrazole nitrogen is the fundamental driver of the reaction. Utilizing the hydrochloride salt directly introduces two competing failure modes:

  • Protonation: The acidic proton sequesters the pyrazole nitrogen, preventing it from coordinating with the metal center during the critical transmetalation step.

  • Chloride Inhibition: Excess chloride ions can competitively bind to the active Pd(0) or Cu(II) species, forming off-cycle, thermodynamically stable metal-halide complexes that stall catalytic turnover [2].

The Solution: An in situ neutralization step is strictly required. A super-stoichiometric amount of a heterogeneous base (e.g., Cs2​CO3​ ) or an organic amine (e.g., Et3​N ) must be employed. For every 1.0 equivalent of the pyrazole HCl salt, an additional 1.0 equivalent of base must be added on top of the standard base requirements for the cross-coupling mechanism to liberate the active free base.

Strategic Decision Matrix for C–N Cross-Coupling

The selection between a Palladium-catalyzed or Copper-catalyzed workflow depends entirely on the nature of the electrophile and the functional group tolerance required for the target molecule.

G Start 4-Isopropyl-1H-pyrazole HCl (Bench-Stable Precursor) Neutralization In situ Neutralization (Base: Cs2CO3 or Et3N) Start->Neutralization FreeBase Free 4-Isopropyl-1H-pyrazole (Active Nucleophile) Neutralization->FreeBase Cond1 Electrophile: Aryl Halide Catalyst: Pd Precatalyst + Ligand FreeBase->Cond1 Cond2 Electrophile: Aryl Boronic Acid Catalyst: Cu(OAc)2 + O2 (Air) FreeBase->Cond2 Path1 Buchwald-Hartwig Amination Cond1->Path1 Path2 Chan-Lam Coupling Cond2->Path2 Product N-Aryl-4-isopropylpyrazole Derivatives Path1->Product Path2->Product

Decision matrix for the N-arylation of 4-isopropyl-1H-pyrazole hydrochloride.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality for Catalyst Selection: The 4-isopropyl group introduces moderate steric hindrance at the adjacent nitrogen atoms. To facilitate reductive elimination and prevent catalyst poisoning, a bulky biaryl phosphine ligand such as tBuBrettPhos paired with Pd2​(dba)3​ is highly effective for coupling with aryl bromides or triflates [4].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-isopropyl-1H-pyrazole hydrochloride (1.0 eq), the aryl bromide (1.1 eq), Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd), tBuBrettPhos (6.0 mol%), and anhydrous Cs2​CO3​ (3.0 eq).

    • Causality Note: 3.0 eq of Cs2​CO3​ is explicitly used instead of the standard 1.5 eq to account for the neutralization of the HCl salt while maintaining a highly basic environment for the catalytic cycle.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-high-purity Argon three times to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition & Neutralization (Self-Validation Check 1): Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the pyrazole. Stir vigorously at room temperature for 15 minutes.

    • Self-Validation: You must observe mild gas evolution ( CO2​ ) and a physical change in the suspension as the free base is liberated. The solution will take on the deep red/purple hue of the Pd2​(dba)3​ precatalyst.

  • Heating & Catalytic Turnover (Self-Validation Check 2): Transfer the flask to a pre-heated oil bath at 100 °C.

    • Self-Validation: Within the first 30 minutes, the reaction mixture should transition from dark purple to a pale orange/yellow, visually confirming the successful formation of the active Pd(0)-ligand complex. If the solution turns opaque black, Pd-black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Workup: Stir for 12–18 hours. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and palladium residue, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Copper-Catalyzed Chan-Lam Oxidative Coupling

Causality for Catalyst Selection: For highly functionalized, temperature-sensitive substrates, or when aryl halides are unavailable, the Chan-Lam coupling offers a mild, room-temperature alternative using aryl boronic acids. Atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(0)/Cu(I) [3].

Step-by-Step Methodology:

  • Reagent Mixing: In an open-air round-bottom flask, combine 4-isopropyl-1H-pyrazole hydrochloride (1.0 eq), aryl boronic acid (1.5 eq), and Cu(OAc)2​ (10 mol%).

  • Solvent & Base Addition (Self-Validation Check 1): Add a solvent mixture of DCM (0.1 M). Add pyridine (2.5 eq).

    • Self-Validation: The addition of the amine base will immediately neutralize the HCl salt and coordinate with the Cu(II) center. The solution must turn a vibrant, clear blue or green. A cloudy or colorless solution indicates failed coordination or inactive copper.

  • Aeration: Equip the flask with a drying tube (e.g., filled with Drierite) to prevent excess ambient moisture while allowing atmospheric oxygen to enter.

  • Reaction Monitoring (Self-Validation Check 2): Stir vigorously at 25–40 °C for 16–24 hours.

    • Self-Validation: The reaction color will oscillate between green/blue and dark brown/black. This color shifting is the visual confirmation of the Cu(II)⇌Cu(III)→Cu(I)→Cu(II) catalytic turnover. If the reaction remains permanently black, the catalyst has aggregated; add an additional 0.5 eq of pyridine to resolubilize.

  • Workup: Quench with saturated aqueous NH4​Cl to strip the copper. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the comparative parameters and expected outcomes for the cross-coupling of 4-isopropyl-1H-pyrazole hydrochloride using the detailed protocols.

Coupling StrategyOptimal Catalyst SystemPreferred ElectrophileRequired Base (for HCl salt)SolventTemperatureTypical Yield
Buchwald-Hartwig Pd2​(dba)3​ / tBuBrettPhosAryl Bromide / Triflate Cs2​CO3​ (3.0 eq)1,4-Dioxane80–110 °C75–95%
Chan-Lam Cu(OAc)2​ (10 mol%)Aryl Boronic AcidPyridine (2.5 eq)DCM or NMP25–40 °C60–85%
Ullmann-Type CuI (20 mol%) / DiamineAryl Iodide K3​PO4​ (3.0 eq)DMF or DMSO100–120 °C50–70%

References

  • Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334) as a Candidate for the Treatment of Hypercholesterolemia Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (National Center for Biotechnology Information / PMC) URL:[Link]

  • Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Scalable Preparation of 4-Isopropyl-1H-pyrazole Hydrochloride via Vilsmeier-Haack Formylation

Introduction & Mechanistic Rationale The 4-substituted pyrazole core is a privileged pharmacophore found in numerous kinase inhibitors, hepatoselective HMG-CoA reductase inhibitors [1], and Toll-like receptor modulators....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-substituted pyrazole core is a privileged pharmacophore found in numerous kinase inhibitors, hepatoselective HMG-CoA reductase inhibitors [1], and Toll-like receptor modulators. While traditional syntheses of 4-alkylpyrazoles often rely on expensive palladium-catalyzed Suzuki cross-coupling of 4-bromopyrazoles with alkenyl boronic esters followed by hydrogenation, a more scalable and atom-economical approach utilizes the Vilsmeier-Haack formylation of commercially available aliphatic aldehydes.

By reacting isovaleraldehyde with the Vilsmeier reagent (generated in situ from DMF and POCl3 [2]), the α -carbon is selectively formylated. This drives the formation of the highly stable enamine, 2-isopropyl-3-(dimethylamino)acrolein. This 1,3-dielectrophilic intermediate is perfectly primed for cyclocondensation with hydrazine [3], unambiguously yielding the 4-isopropyl-1H-pyrazole core without the regioselectivity issues typical of asymmetric 1,3-dicarbonyl condensations.

Retrosynthetic Analysis & Synthetic Workflow

The workflow is designed to minimize complex purifications. The first two steps are telescoped via simple liquid-liquid extractions, and the final product is isolated via a thermodynamically driven crystallization of the hydrochloride salt.

SynthesisWorkflow A Isovaleraldehyde (Commercial) C 2-Isopropyl-3- (dimethylamino)acrolein A->C Step 1 70 °C B Vilsmeier Reagent (DMF + POCl3) B->C E 4-Isopropyl-1H-pyrazole (Free Base) C->E Step 2 Reflux D Hydrazine Hydrate D->E G 4-Isopropyl-1H-pyrazole HCl (Target API Intermediate) E->G Step 3 MTBE, 0 °C F HCl in Dioxane F->G

Fig 1: Three-step synthetic workflow for 4-isopropyl-1H-pyrazole hydrochloride.

A Self-Validating Experimental System

A protocol is only as robust as its in-process controls (IPCs). This methodology is engineered as a self-validating system to ensure trustworthiness at every stage:

  • Visual & Orthogonal Tracking (Step 1): Isovaleraldehyde is invisible to UV light (254 nm). As the reaction proceeds, the formation of the highly conjugated acrolein intermediate produces a deep orange solution and an intensely UV-active spot on TLC. This provides an immediate, binary confirmation of conversion.

  • Mass-Shift Validation (Step 2): The cyclization is tracked by LC-MS. The complete disappearance of the acrolein mass ( m/z 142) and the appearance of the pyrazole mass ( m/z 111) validates the aromatization.

  • Thermodynamic Purification (Step 3): The final salt formation leverages differential solubility. The free base is highly soluble in MTBE, whereas the HCl salt is completely insoluble. Precipitation only occurs if the correct basic pharmacophore is present, chemically validating the success of the cyclization while leaving non-basic organic impurities in the mother liquor [4].

Equipment & Reagents

ReagentMW ( g/mol )Eq.AmountRole
Isovaleraldehyde86.131.086.1 g (1.0 mol)Starting Material
N,N-Dimethylformamide (DMF)73.093.0219.3 g (3.0 mol)Reagent / Solvent
Phosphorus Oxychloride (POCl 3​ )153.331.5230.0 g (1.5 mol)Activating Agent
Hydrazine Hydrate (64% N 2​ H 4​ )50.061.260.1 g (1.2 mol)Bis-nucleophile
HCl in Dioxane (4.0 M)36.461.1275 mL (1.1 mol)Salt Former
Methyl tert-butyl ether (MTBE)88.15-500 mLCrystallization Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-3-(dimethylamino)acrolein
  • Causality Focus: POCl 3​ must be added to DMF at low temperatures to form the highly electrophilic chloroiminium ion without thermal degradation. Heating is subsequently required to drive the elimination of HCl, forming the conjugated acrolein.

  • Charge a dry 1 L 3-neck round-bottom flask with DMF (219.3 g) and cool to 0 °C under a nitrogen atmosphere.

  • Add POCl 3​ (230.0 g) dropwise over 1 hour via an addition funnel, maintaining the internal temperature < 5 °C.

  • Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

  • Add isovaleraldehyde (86.1 g) dropwise over 30 minutes.

  • Remove the ice bath and heat the reaction mixture to 70 °C for 3 hours.

  • IPC: Check TLC (50% EtOAc/Hexanes, UV 254 nm). The starting material spot should be absent, replaced by a baseline-shifted, strongly UV-active spot.

  • Cool the mixture to room temperature and pour slowly into vigorously stirred crushed ice (1 kg).

  • Neutralize the aqueous mixture to pH 8 using 50% aq. NaOH. (Causality: Neutralization hydrolyzes the iminium intermediate to the aldehyde and prevents acidic degradation of the product).

  • Extract with DCM (3 x 500 mL), wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude intermediate as a dark orange oil.

Mechanism N1 DMF + POCl3 N2 Chloroiminium Ion (Vilsmeier Reagent) N1->N2 Activation (< 5 °C) N4 Electrophilic Attack at α-Carbon N2->N4 N3 Isovaleraldehyde Enol N3->N4 Nucleophilic attack N5 Iminium Intermediate N4->N5 N6 Hydrolysis / Elimination N5->N6 Loss of HCl (70 °C) N7 2-Isopropyl-3-(dimethylamino)acrolein N6->N7 Base workup (pH 8)

Fig 2: Mechanistic pathway of the Vilsmeier-Haack formylation of isovaleraldehyde.

Step 2: Cyclocondensation to 4-Isopropyl-1H-pyrazole
  • Causality Focus: Hydrazine acts as a bis-nucleophile. The first equivalent of nitrogen attacks the aldehyde, and the second displaces the dimethylamine group, driving the irreversible aromatization of the pyrazole ring.

  • Dissolve the crude acrolein from Step 1 in absolute ethanol (500 mL) and cool to 0 °C.

  • Add hydrazine hydrate (60.1 g) dropwise. (Causality: The initial nucleophilic attack is highly exothermic. Controlled addition prevents solvent boil-over).

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • IPC: Analyze by LC-MS to confirm the disappearance of the intermediate ( m/z 142) and the presence of the product ( m/z 111).

  • Concentrate the ethanol under reduced pressure.

  • Partition the residue between water (300 mL) and EtOAc (500 mL).

  • Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield 4-isopropyl-1H-pyrazole free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation
  • Causality Focus: The anhydrous environment prevents the formation of hydrates and ensures the precipitation of a crisp, flowable crystalline powder.

  • Dissolve the free base in anhydrous MTBE (400 mL) and cool to 0 °C.

  • Add 4.0 M HCl in dioxane (275 mL) dropwise under vigorous stirring. A white precipitate will form immediately.

  • Stir the suspension for 1 hour at 0 °C to maximize crystallization yield.

  • Filter the precipitate through a sintered glass funnel, wash with cold MTBE (100 mL), and dry under vacuum at 40 °C to afford 4-isopropyl-1H-pyrazole hydrochloride as a white crystalline solid.

Analytical Characterization

ParameterExpected Result (Free Base)Expected Result (HCl Salt)
Appearance Pale yellow oilWhite crystalline solid
1 H NMR (400 MHz)(CDCl 3​ ) δ 10.5 (bs, 1H), 7.42 (s, 2H), 2.85 (sept, J =6.6 Hz, 1H), 1.22 (d, J =6.6 Hz, 6H)(DMSO- d6​ ) δ 12.5 (bs, 2H), 7.75 (s, 2H), 2.80 (sept, J =6.6 Hz, 1H), 1.20 (d, J =6.6 Hz, 6H)
LC-MS (ESI+) m/z 111.1[M+H] + m/z 111.1 [M+H] + (free base detected)
Melting Point N/A (Liquid at RT)135 - 138 °C

References

  • Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334).ACS Publications.
  • Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu).Chemical Reviews.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.Amazon AWS.
  • US4321395A - Preparation of acetanilides.Google Patents.

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-isopropyl-1H-pyrazole hydrochloride in aqueous media

Welcome to the technical support guide for 4-isopropyl-1H-pyrazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-isopropyl-1H-pyrazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous media. The following question-and-answer guide provides in-depth explanations and actionable protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 4-isopropyl-1H-pyrazole hydrochloride isn't dissolving well in my neutral aqueous buffer. Isn't it a salt, which should be water-soluble?

A: This is a common and valid observation. While it is a hydrochloride salt, which generally enhances aqueous solubility compared to the free base, several factors can still limit its dissolution, especially in neutral or near-neutral pH conditions.[1][2]

  • The Underlying Science: The Role of pKa and pH

    The solubility of an ionizable compound like 4-isopropyl-1H-pyrazole hydrochloride is fundamentally governed by the relationship between the solution's pH and the compound's pKa (acid dissociation constant).[3] The pyrazole ring contains nitrogen atoms that can be protonated. As a weak base, the protonated (ionized) form of the molecule, which is stabilized by the hydrochloride salt, is significantly more soluble in water than the neutral (unionized) free base.

    The Henderson-Hasselbalch equation dictates the ratio of the ionized to the unionized form.[3][4][5] For a weak base and its hydrochloride salt:

    pH = pKa + log([Base] / [Salt])

    When the pH of the solution is significantly below the pKa of the pyrazole, the equilibrium shifts to favor the protonated, more soluble salt form. Conversely, as the pH of the solution approaches or exceeds the pKa, the compound deprotonates, converting to its less soluble free base form, which can then precipitate out of solution.[3] Many pyrazole derivatives exhibit poor water solubility in their free base form.[6]

  • Troubleshooting Protocol:

    • Measure the pH: Before concluding there is a solubility issue, measure the final pH of your solution after adding the compound. The compound itself can slightly alter the buffer pH.

    • Adjust the pH: If your experimental conditions permit, lower the pH of the aqueous medium. Prepare a stock solution in a mildly acidic buffer (e.g., pH 4.0-5.5) or add a small amount of dilute HCl (e.g., 0.1 N) dropwise to your current solution to bring the pH down. You should observe a significant increase in solubility.[2][]

    • Control Experiment: Attempt to dissolve the same amount of compound in deionized water and then in a pH 4.0 acetate buffer to visually confirm the pH-dependent effect.

Q2: I need to achieve a high concentration of the compound, but even in an acidic buffer, I'm reaching a limit. What are my next steps?

A: Reaching a solubility limit even under optimal pH indicates that you have saturated the solution. To exceed this intrinsic solubility of the salt form, you can employ several widely-used techniques.

  • The Underlying Science: Overcoming Saturation

    Once the solution is saturated with the protonated compound, simply adding more will not result in further dissolution. At this point, you need to alter the properties of the solvent system itself or apply physical energy to overcome the energy barrier of dissolution.[8]

    • Temperature: For most solid compounds, solubility increases with temperature.[6][9] The added thermal energy helps overcome the lattice energy of the solid crystal, allowing more of it to dissolve.[9]

    • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar or poorly soluble compounds.[10][11] They work by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[][11]

    • Physical Methods: Sonication can provide the energy to break up solid aggregates, increasing the surface area available for dissolution.[12] Vigorous stirring or vortexing also helps by constantly refreshing the solvent layer at the solid-liquid interface.

  • Troubleshooting Workflow:

    The following diagram illustrates a logical workflow for addressing solubility limits.

    G cluster_0 cluster_1 cluster_2 cluster_3 start Initial Dissolution Failure at Target [C] ph_check Is solution pH < pKa? start->ph_check adjust_ph Adjust pH to 2 units below estimated pKa (e.g., pH 4-5) ph_check->adjust_ph No ph_ok pH is already acidic ph_check->ph_ok Yes adjust_ph->ph_ok physical_methods Apply Physical Methods: - Gentle Warming (e.g., 37-40°C) - Sonication (5-10 min) - Vigorous Vortexing ph_ok->physical_methods Still not dissolved? sol_check1 Dissolved? physical_methods->sol_check1 success Solution Achieved sol_check1->success Yes cosolvent Introduce Co-solvent (e.g., 1-10% DMSO or Ethanol) Start low, increase if needed. sol_check1->cosolvent No sol_check2 Dissolved? cosolvent->sol_check2 sol_check2->success Yes re_eval Re-evaluate Experiment: - Lower target concentration - Consult formulation specialist sol_check2->re_eval No

    Troubleshooting workflow for solubility.
Q3: Which co-solvents are compatible and at what concentrations should I use them?

A: The choice of co-solvent depends heavily on the downstream application (e.g., cell-based assays, animal studies). It is critical to start with the lowest effective concentration to minimize potential biological or experimental interference.

  • The Underlying Science: Balancing Solubilizing Power and Biocompatibility

    Co-solvents like DMSO are powerful solubilizing agents but can be toxic to cells at higher concentrations (typically >0.5-1% v/v in many cell cultures).[11] Ethanol is another option but can also have biological effects. Propylene glycol (PG) and polyethylene glycol 400 (PEG 400) are often used in preclinical formulations due to their better safety profiles.[][11] The strategy is to use the minimum amount of co-solvent required to get the compound into a stock solution, which can then be diluted into the final aqueous medium, ensuring the final co-solvent concentration is well-tolerated.[11]

  • Recommended Co-solvents and Starting Concentrations

Co-SolventApplication SuitabilityRecommended Starting Stock Conc.Max Final Assay Conc. (Typical)Notes
DMSO In vitro / Cell Culture10-50 mM0.1 - 0.5%Use fresh, anhydrous DMSO. Can be cytotoxic.[12]
Ethanol In vitro / Preclinical10-30 mM< 1%Can have biological effects; assess for your specific model.
PEG 400 Preclinical / In vivoVariesFormulation dependentA common choice for oral and parenteral formulations.[10]
Propylene Glycol (PG) Preclinical / In vivoVariesFormulation dependentOften used in combination with other excipients.[]
  • Step-by-Step Protocol for Preparing a Co-solvent Stock Solution:

    • Weigh the required amount of 4-isopropyl-1H-pyrazole hydrochloride into a sterile microcentrifuge tube or glass vial.

    • Add a small volume of the chosen co-solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 20 mM).

    • Vortex vigorously. If necessary, gently warm the mixture (e.g., in a 37°C water bath) or sonicate for 5-10 minutes until the solid is completely dissolved.

    • For your experiment, perform a serial dilution from this stock solution into your final aqueous buffer, ensuring the final co-solvent concentration remains below the tolerance limit of your system.

Q4: Can adding other salts to my buffer affect the solubility of 4-isopropyl-1H-pyrazole hydrochloride?

A: Yes, absolutely. This phenomenon is known as the "common-ion effect" and can be a critical, often overlooked, factor.

  • The Underlying Science: The Common-Ion Effect

    The dissolution of 4-isopropyl-1H-pyrazole hydrochloride in water is an equilibrium process:

    C₆H₁₀N₂·HCl (solid) ⇌ [C₆H₁₀N₂-H]⁺ (aq) + Cl⁻ (aq)

    If your buffer or medium already contains a significant concentration of chloride ions (Cl⁻) — for example, from sodium chloride (NaCl) or potassium chloride (KCl) — Le Châtelier's principle predicts that the equilibrium will shift to the left.[1] This shift favors the solid, undissolved state, thereby decreasing the overall solubility of your compound. This can be particularly relevant in physiological buffers or cell culture media, which often contain substantial amounts of NaCl.[1]

  • Experimental Considerations:

    • Review Buffer Composition: Check the formulation of your buffer. If high concentrations of chloride salts are present and you are near the solubility limit, this could be a contributing factor.

    • Substitute the Counter-ion: If feasible, consider using a buffer system that does not contain a common ion. For example, use a phosphate or acetate buffer instead of a Tris-HCl buffer if high concentrations are needed.

    • Test Solubility: Directly compare the solubility of the compound in your standard chloride-containing buffer versus a chloride-free buffer (e.g., PBS vs. a sodium phosphate buffer) to determine if the common-ion effect is significant in your specific case.

References

  • Ghassemi, A. H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Li, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]

  • Elder, D. P., et al. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Faria, J. V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5576.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Al-Gizawy, S. A. (2015). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 16(5), 967–979.
  • Gray, V., et al. (2022). Dissolution Best Practices and International Harmonization - AAPS Workshop Report. AAPS Open, 8(1), 22.
  • PubChem. (n.d.). 1-isopropyl-1H-pyrazole. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2025, May 13). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery Science and Technology.
  • Faria, J. V., et al. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Bioorganic & Medicinal Chemistry.
  • Daina, A., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Wang, J. R., et al. (2025, September 17). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. Journal of Pharmaceutical Sciences.
  • Yalkowsky, S. H. (2015).
  • Zhang, H., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 929-944.
  • World Small Animal Veterinary Association. (2011). Basic pharmacological principles. VIN. Retrieved from [Link]

Sources

Optimization

Best purification and recrystallization methods for 4-isopropyl-1H-pyrazole hydrochloride

Technical Support Center: 4-Isopropyl-1H-Pyrazole Hydrochloride A Senior Application Scientist's Guide to Purification and Recrystallization Welcome to the technical support center for 4-isopropyl-1H-pyrazole hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Isopropyl-1H-Pyrazole Hydrochloride

A Senior Application Scientist's Guide to Purification and Recrystallization

Welcome to the technical support center for 4-isopropyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and recrystallization of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 4-isopropyl-1H-pyrazole hydrochloride.

Q1: What are the typical impurities I should expect from the synthesis of 4-isopropyl-1H-pyrazole?

A1: Impurities largely depend on the synthetic route, but common byproducts from pyrazole synthesis (e.g., Knorr synthesis) include regioisomers if an unsymmetrical dicarbonyl precursor is used, unreacted starting materials like hydrazine, and colored impurities.[1] Hydrazine starting materials, in particular, can undergo side reactions or degradation, often leading to yellow or red crude products.[1][2]

Q2: My isolated product is a persistent oil or wax instead of a crystalline solid. What is happening?

A2: This phenomenon is known as "oiling out." It typically occurs when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[3] Essentially, the compound comes out of solution as a liquid phase instead of a solid crystalline lattice. Rapid cooling and highly concentrated solutions are common causes.

Q3: I managed to get crystals, but my recrystallization yield is extremely low. How can I improve it?

A3: Low yield is often a result of using too much solvent during the initial dissolution step. The goal is to create a saturated solution at high temperature, so using the absolute minimum amount of hot solvent is critical.[3] Additionally, ensure the solution is cooled sufficiently, often in an ice bath, to maximize precipitation, and minimize the amount of cold solvent used for washing the collected crystals.[3]

Q4: My product simply will not crystallize from the cooled solution. What are my options?

A4: A clear, cooled solution that fails to produce crystals is likely supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. Microscopic scratches provide nucleation sites for crystal growth.[3]

  • Seeding: Add a tiny, pure crystal of 4-isopropyl-1H-pyrazole hydrochloride to the solution. This provides a template for further crystal formation.[3]

  • Concentrating: Carefully evaporate some of the solvent to increase the solute concentration and then attempt to cool again.[3]

Q5: What are the best solvents for recrystallizing 4-isopropyl-1H-pyrazole hydrochloride?

A5: As a hydrochloride salt, the compound is quite polar. Good starting solvents are polar protic solvents like isopropanol, ethanol, or methanol.[4][5] Water can also be used, but solubility may be high even at room temperature, potentially leading to lower yields.[6] Mixed solvent systems, such as ethanol-water or isopropanol-hexane, are also highly effective.[3][7]

Troubleshooting and In-Depth Purification Protocols

This section provides detailed workflows and the scientific rationale for tackling more challenging purification scenarios.

Logical Flow for Purification Strategy

The following diagram outlines the decision-making process for purifying crude 4-isopropyl-1H-pyrazole hydrochloride.

cluster_start Initial State cluster_analysis Analysis cluster_decolor Decolorization (Optional) cluster_purify Primary Purification cluster_troubleshoot Troubleshooting cluster_end Final Product crude Crude Product (4-Isopropyl-1H-pyrazole HCl) assess Assess Purity & Color (TLC, Visual Inspection) crude->assess charcoal Charcoal Treatment assess->charcoal Product is colored (yellow/brown) recryst Attempt Recrystallization (e.g., from Isopropanol) assess->recryst Product is off-white charcoal->recryst oiling_out Product Oils Out or Fails to Crystallize recryst->oiling_out Failure pure Pure Crystalline Product recryst->pure Success two_solvent Use Two-Solvent System (e.g., Ethanol/Hexane) oiling_out->two_solvent two_solvent->pure Success

Caption: Decision workflow for purifying 4-isopropyl-1H-pyrazole HCl.

Guide 1: Removing Colored Impurities with Activated Charcoal

Issue: Your isolated hydrochloride salt is yellow, brown, or reddish, indicating the presence of high molecular weight, colored byproducts, often from hydrazine decomposition.[1][2]

Principle: Activated charcoal has an extremely high surface area with a network of fine pores, making it an excellent adsorbent for large, non-polar, and colored molecules. It has a lower affinity for smaller, more polar molecules like your desired product, allowing for selective removal of impurities.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-isopropyl-1H-pyrazole hydrochloride in the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient. Caution: Add the charcoal carefully, as the hot solution may boil vigorously upon its addition.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes to ensure maximum adsorption of impurities onto the charcoal.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to prevent your desired product from crystallizing prematurely along with the charcoal.

    • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

    • Quickly pour the hot solution through the filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the now colorless or pale-yellow filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

Guide 2: Protocol for Recrystallization

Recrystallization is the primary method for purifying crystalline solids. The principle relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.

This is the most straightforward method and should be attempted first. A good solvent will dissolve the compound completely when hot but only sparingly when cold.

Solvent Selection Data

SolventBoiling Point (°C)PolaritySuitability for 4-isopropyl-1H-pyrazole HCl
Isopropanol82.6Polar ProticExcellent. Often provides good crystal formation upon cooling.[4][5]
Ethanol78.4Polar ProticVery Good. Similar to isopropanol, a common choice for pyrazole salts.[4][5][7]
Acetone56Polar AproticGood. Can be effective, but its lower boiling point means less of a solubility differential.[4][5]
Water100Very Polar ProticUse with Caution. The compound is likely very soluble, which may result in poor recovery.[6]

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. Using excess solvent is the most common cause of low yield.[3]

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Issue: You cannot find a single solvent with the ideal solubility properties, or your product is "oiling out."

Principle: This technique uses two miscible solvents. The "good" solvent dissolves your compound completely, even at room temperature. The "anti-solvent" does not dissolve your compound at all. You dissolve the compound in a minimum of the "good" solvent and then add the "anti-solvent" until the solution becomes cloudy (saturated), then allow it to cool.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the absolute minimum amount of a "good" solvent (e.g., hot ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane or water) dropwise with swirling until you see persistent cloudiness (turbidity).[3] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, as described in the single-solvent method. The crystals should form as the solubility decreases. Isolate by vacuum filtration.

Troubleshooting Recrystallization Failures

The following diagram provides a logical path for when crystallization does not proceed as expected.

start Cooled Solution (No Crystals Formed) scratch 1. Scratch Inner Surface of Flask start->scratch Try First seed 2. Add a Seed Crystal scratch->seed No Success success Crystals Form scratch->success Success concentrate 3. Reduce Solvent Volume (Evaporate & Cool Again) seed->concentrate No Success seed->success Success lower_temp 4. Cool to Lower Temperature (e.g., -20°C Freezer) concentrate->lower_temp No Success concentrate->success Success lower_temp->success Success

Caption: Stepwise troubleshooting for inducing crystallization.

References

  • Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Method for purifying pyrazoles.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Pyrazole CAS#: 288-13-1. ChemicalBook.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • 4-Isopropyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich. MilliporeSigma.
  • 4-Isopropyl-1H-pyrazole hydrochloride. SlideServe.
  • Process for the purification of pyrazoles.

Sources

Troubleshooting

Removing organic impurities from synthesized 4-isopropyl-1H-pyrazole hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation and purification of substituted pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation and purification of substituted pyrazoles. The synthesis of 4-isopropyl-1H-pyrazole hydrochloride—typically achieved via the condensation of an isopropyl-substituted 1,3-dicarbonyl equivalent with hydrazine—often yields a crude product contaminated with unreacted starting materials, oxidized polymeric species, and trace solvent residues[1].

Because the bulky isopropyl group disrupts standard crystal lattice packing, direct recrystallization of the crude hydrochloride salt is rarely sufficient to achieve >99% purity. To establish a robust, self-validating purification system, we must rely on the distinct physicochemical properties (pKa, lipophilicity, and pi-pi stacking potential) of the target compound versus its impurities[2][3].

Below is the definitive troubleshooting guide and protocol for removing organic impurities from your synthesized 4-isopropyl-1H-pyrazole hydrochloride.

Visual Workflow: Purification Strategy

PurificationWorkflow Crude Crude 4-isopropyl-1H-pyrazole HCl (Contains Organics & Hydrazine) Freebasing Alkaline Freebasing (Aqueous NaOH, pH > 9) Crude->Freebasing Aqueous Aqueous Waste (Hydrazine salts, polar organics) Freebasing->Aqueous Aqueous Layer Organic Organic Phase (Free Pyrazole + Lipophilic Impurities) Freebasing->Organic Organic Layer Charcoal Activated Charcoal Treatment (Adsorbs colored oxidation products) Organic->Charcoal Resalting Anhydrous Re-salting (HCl in Ether/Dioxane) Charcoal->Resalting Celite Filtration Recryst Fractional Recrystallization (Removes trace lipophiles) Resalting->Recryst Crude Salt Pure Pure 4-isopropyl-1H-pyrazole HCl (>99% Purity) Recryst->Pure Crystals

Workflow for isolating pure 4-isopropyl-1H-pyrazole HCl via freebasing and recrystallization.

Troubleshooting & FAQs

Q1: How do I effectively separate unreacted hydrazine and 1,3-dicarbonyl precursors from the crude pyrazole salt? A1: Direct recrystallization often traps these polar impurities within the crystal matrix. Instead, you must utilize an acid-base extraction cycle[2]. Pyrazoles are weakly basic. By treating the crude mixture with aqueous NaOH (pH > 9), you deprotonate the 4-isopropyl-1H-pyrazole, rendering it lipophilic and highly soluble in organic solvents (e.g., ethyl acetate). Unreacted hydrazine remains highly polar and partitions entirely into the aqueous waste. The organic layer is then separated, and the pyrazole is re-precipitated as a highly pure hydrochloride salt by introducing anhydrous HCl[3][4].

Q2: My 4-isopropyl-1H-pyrazole hydrochloride repeatedly "oils out" instead of forming distinct crystals. How do I induce proper crystallization? A2: "Oiling out" occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent system, or when the cooling rate is too rapid[5]. The steric bulk of the 4-isopropyl group inherently lowers the lattice energy compared to unsubstituted pyrazoles, making it prone to forming an amorphous oil. Causality & Solution: Switch from a single solvent to a binary solvent/anti-solvent system. Dissolve the crude salt in a minimum volume of hot ethanol (the "good" solvent), then add hot diethyl ether (the anti-solvent) dropwise until slight turbidity persists. Slow cooling allows the lattice to form thermodynamically rather than kinetically precipitating[5][6].

Q3: The isolated pyrazole hydrochloride has a deep yellow or red tint. What causes this, and how can it be removed? A3: Deep coloration typically arises from the oxidation of trace hydrazine derivatives or the degradation of dicarbonyl precursors, forming highly conjugated, polymeric impurities[2]. These impurities easily co-crystallize with the pyrazole salt. To remove them, treat the freebased pyrazole (while dissolved in the organic phase) with activated charcoal. The highly porous carbon matrix selectively adsorbs large, conjugated molecules via π−π interactions. Filtering through Celite yields a colorless filtrate, structurally validating the removal of these contaminants[2][7].

Quantitative Solvent System Analysis

Selecting the correct solvent system is critical for maximizing recovery while minimizing the risk of oiling out. Below is a quantitative comparison of common recrystallization systems for pyrazole hydrochlorides[5][6].

Solvent SystemRatio (v/v)Dielectric Constant ( ϵ )Est. Recovery Yield (%)Oiling Out RiskPrimary Impurity Targeted
Ethanol (Absolute) 100%24.565 - 75%HighPolar organics
Ethanol / Diethyl Ether 1:3~10.280 - 90%LowTrace lipophiles
Isopropanol / Acetone 1:2~19.570 - 85%MediumUnreacted dicarbonyls
Methanol / Hexane 1:5~8.1< 50%Very High(Not Recommended)

Step-by-Step Experimental Protocols

These methodologies are designed as self-validating systems. Visual and chemical cues at each step confirm the success of the operation before you proceed.

Protocol 1: Acid-Base Extraction & Decolorization

Objective: Remove unreacted hydrazine, polar organics, and conjugated colored impurities.

  • Dissolution: Dissolve the crude 4-isopropyl-1H-pyrazole HCl (approx. 10 g) in 50 mL of deionized water in a separatory funnel.

  • Freebasing: Slowly add 2.0 M NaOH dropwise while stirring. Monitor the pH until it stabilizes between 9.5 and 10.0. (Validation: The solution will turn cloudy as the lipophilic free base separates from the aqueous phase).

  • Extraction: Add 50 mL of Ethyl Acetate (EtOAc) to the funnel. Shake vigorously and vent. Allow the layers to separate. Drain the lower aqueous layer (containing hydrazine salts) into a waste flask[2]. Repeat the extraction with two additional 30 mL portions of EtOAc.

  • Washing: Combine the organic layers and wash once with 30 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Decolorization: Transfer the organic phase to an Erlenmeyer flask. Add 1.0 g of activated charcoal (Norit). Stir the suspension at 40°C for 30 minutes[2].

  • Filtration: Filter the warm suspension through a tightly packed Celite pad in a Büchner funnel. Wash the pad with 20 mL of fresh EtOAc. (Validation: The resulting filtrate must be completely colorless. If a yellow tint remains, repeat step 5).

Protocol 2: Anhydrous Re-salting & Recrystallization

Objective: Regenerate the hydrochloride salt and remove trace lipophilic impurities.

  • Drying: Add anhydrous Na2​SO4​ to the colorless EtOAc filtrate from Protocol 1. Let sit for 15 minutes, then filter out the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the 4-isopropyl-1H-pyrazole free base as a pale oil[3].

  • Re-salting: Dissolve the free base oil in 30 mL of anhydrous Diethyl Ether. Place the flask in an ice bath (0°C) with vigorous magnetic stirring. Dropwise, add 1.05 molar equivalents of 4.0 M HCl in dioxane. (Validation: Immediate precipitation of a white solid confirms successful salt formation).

  • Isolation: Collect the crude salt via vacuum filtration and wash with 10 mL of cold diethyl ether.

  • Recrystallization: Transfer the solid to a clean flask. Add the minimum volume of boiling absolute ethanol required to just dissolve the solid[5].

  • Anti-Solvent Addition: Remove from heat. Slowly add hot diethyl ether dropwise until the solution becomes faintly turbid. Add one single drop of ethanol to clear the turbidity.

  • Cooling: Allow the flask to cool completely undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath for 1 hour to maximize crystal yield[5].

  • Final Collection: Filter the purified 4-isopropyl-1H-pyrazole HCl crystals, wash with ice-cold diethyl ether, and dry to a constant weight in a vacuum desiccator.

References

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis Source: Amazon AWS (Supporting Information) URL:[Link]

  • WO2011076194A1 - Method for purifying pyrazoles Source: Google Patents URL
  • DE102009060150A1 - Process for the purification of pyrazoles Source: Google Patents URL
  • United States Patent Office - Pyrazole Hydrochloride Synthesis Source: Googleapis.com URL: [Link]

  • Supporting information: Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,... Source: DOI.org URL:[Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-isopropyl-1H-pyrazole Hydrochloride Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 4-isopropyl-1H-pyrazole hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-isopropyl-1H-pyrazole hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

I. Synthetic Strategy Overview

The synthesis of 4-isopropyl-1H-pyrazole hydrochloride is a multi-step process that requires careful optimization at each stage to ensure high yield and purity. A common and effective synthetic route involves the introduction of a functional group at the C4 position of the pyrazole ring, which is then elaborated to the isopropyl group, followed by the formation of the hydrochloride salt.

A robust method for C4-functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group.[1][2] This aldehyde can then be converted to the isopropyl group. Finally, the basic pyrazole is converted to its hydrochloride salt for improved handling and stability.

Below is a diagram illustrating the general synthetic workflow:

Synthetic Workflow Pyrazole 1H-Pyrazole Formylpyrazole 1H-Pyrazole-4- carbaldehyde Pyrazole->Formylpyrazole Vilsmeier-Haack (POCl3, DMF) Secondary_Alcohol 1-(1H-Pyrazol-4-yl)- propan-2-ol Formylpyrazole->Secondary_Alcohol Grignard Reaction (CH3MgBr) Isopropylpyrazole 4-Isopropyl-1H-pyrazole Secondary_Alcohol->Isopropylpyrazole Reduction HCl_Salt 4-Isopropyl-1H-pyrazole hydrochloride Isopropylpyrazole->HCl_Salt HCl treatment Troubleshooting Isopropyl Group Formation Start Low yield of 4-isopropyl-1H-pyrazole Grignard_Issue Problem with Grignard Reaction? Start->Grignard_Issue Reduction_Issue Problem with Reduction Step? Start->Reduction_Issue Moisture Moisture contamination? Grignard_Issue->Moisture NH_Acidity N-H acidity quenching Grignard? Grignard_Issue->NH_Acidity Method Ineffective reduction method? Reduction_Issue->Method Anhydrous Use anhydrous conditions Moisture->Anhydrous Excess_Grignard Use excess Grignard reagent or N-protection NH_Acidity->Excess_Grignard Barton_McCombie Consider Barton-McCombie deoxygenation Method->Barton_McCombie

Sources

Troubleshooting

Preventing degradation of 4-isopropyl-1H-pyrazole hydrochloride during long-term storage

Technical Support Center: 4-Isopropyl-1H-pyrazole Hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage This guide provides in-depth tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Isopropyl-1H-pyrazole Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Long-Term Storage

This guide provides in-depth technical support for maintaining the stability and integrity of 4-isopropyl-1H-pyrazole hydrochloride during long-term storage. As a crucial building block in pharmaceutical and chemical research, ensuring its purity over time is paramount for reproducible and reliable experimental outcomes. This document is structured in a question-and-answer format to directly address common challenges and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-isopropyl-1H-pyrazole hydrochloride during storage?

A1: The degradation of 4-isopropyl-1H-pyrazole hydrochloride is primarily influenced by three main factors: moisture, temperature, and light. As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere. This moisture can initiate hydrolytic degradation pathways. Elevated temperatures can accelerate the rate of any potential degradation reactions, while exposure to light, particularly UV light, can provide the energy for photolytic degradation.[1][2][3]

Q2: What are the ideal long-term storage conditions for solid 4-isopropyl-1H-pyrazole hydrochloride?

A2: For optimal long-term stability of solid 4-isopropyl-1H-pyrazole hydrochloride, the following conditions are recommended.[4][5] These are based on general best practices for storing hydrochloride salts of heterocyclic compounds and aim to mitigate the risks outlined in Q1.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation kinetics.[4][6]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.[1]
Light Protected from Light (Amber Vial)Prevents photolytic degradation.[1][2]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis due to moisture absorption.[2][7]

Q3: My 4-isopropyl-1H-pyrazole hydrochloride has changed color (e.g., turned slightly yellow or brown). What does this indicate?

A3: A change in color, particularly the development of a yellow or brown hue, is often a visual indicator of degradation. This can be due to the formation of small quantities of chromophoric (color-absorbing) byproducts. The most probable causes are oxidation or photodegradation.[1] It is highly recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before further use.[8]

Q4: Is it acceptable to store solutions of 4-isopropyl-1H-pyrazole hydrochloride for long periods?

A4: Storing solutions for extended periods is generally not recommended due to the increased potential for degradation. Solvents can introduce impurities and facilitate degradation pathways that are not as prevalent in the solid state. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[2] The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol to minimize the risk of solvolysis.

Troubleshooting Guide

This section addresses specific issues that users may encounter and provides a logical workflow for troubleshooting.

Issue 1: Decreased Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage

Potential Cause: Chemical degradation has occurred. The nature of the new peaks can provide clues about the degradation pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased purity.

Experimental Protocol: Forced Degradation Study

To identify the potential degradation products and understand the compound's stability profile, a forced degradation study is recommended.[1][5]

Objective: To intentionally degrade 4-isopropyl-1H-pyrazole hydrochloride under various stress conditions to identify potential degradation pathways.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of 4-isopropyl-1H-pyrazole hydrochloride.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve a sample in 0.1 M HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Dissolve a sample in 0.1 M NaOH and heat at 60°C for 24 hours.[1]

    • Oxidation: Dissolve a sample in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for one week.[1]

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of the degradants.[1][9]

Issue 2: Inconsistent Results in Biological or Chemical Assays

Potential Cause: The presence of uncharacterized degradation products that may have their own biological or chemical activity, or may interfere with the assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Analytical Protocol: Purity Assessment by HPLC

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-isopropyl-1H-pyrazole hydrochloride and detect any degradation products.

Methodology:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for pyrazole derivatives.[9]

  • Detection: A photodiode array (PDA) detector is useful for identifying the maximum absorbance wavelength and for peak purity analysis.[1]

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).[1]

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to 4-isopropyl-1H-pyrazole hydrochloride and any additional peaks that may represent impurities or degradation products.

References

  • 4-Isopropyl-1H-pyrazole hydrochloride. SlideServe. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed. [Link]

  • tris hydrochloride long term stability report: th3200-085-0516. BioSpectra. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

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Reference Data & Comparative Studies

Validation

4-Isopropyl-1H-pyrazole hydrochloride vs 4-ethyl-1H-pyrazole hydrochloride reactivity

As a Senior Application Scientist, selecting the correct pyrazole building block is rarely just a matter of structural preference; it is a strategic decision that dictates the thermodynamic and kinetic success of your do...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct pyrazole building block is rarely just a matter of structural preference; it is a strategic decision that dictates the thermodynamic and kinetic success of your downstream synthesis. 4-Alkyl-1H-pyrazoles are ubiquitous in modern drug discovery and agrochemistry. While 4-ethyl-1H-pyrazole is frequently utilized in the development of agrochemicals like Fipronil analogs[1], 4-isopropyl-1H-pyrazole hydrochloride (CAS: 1390654-61-1) has become a highly prized intermediate in the synthesis of advanced pharmaceuticals, including targeted kinase inhibitors[2] and hepatoselective HMG-CoA reductase inhibitors[3].

This guide provides an objective, data-driven comparison of the reactivity profiles of 4-isopropyl-1H-pyrazole hydrochloride and 4-ethyl-1H-pyrazole hydrochloride, focusing on how their structural nuances govern nucleophilic substitution, electrophilic aromatic substitution (EAS), and general handling.

Structural & Electronic Causality

To understand the reactivity differences between these two building blocks, we must analyze the interplay between steric hindrance and inductive effects (+I) at the C4 position of the pyrazole ring.

  • The Steric "Umbrella" Effect: The fundamental difference lies in the branching of the alkyl chain. The ethyl group is linear and can rotate to minimize steric clashes. In contrast, the isopropyl group features a branched methine carbon directly attached to the C4 position. This creates a rigid, wide-angle steric "umbrella" over the pyrazole ring. In bimolecular nucleophilic substitution ( SN​2 ) reactions, bulky alkyl substitutions significantly retard the approach of the nucleophile or electrophile by crowding the transition state[4].

  • Inductive Electron Donation (+I): Both alkyl groups are electron-donating, which increases the electron density of the pyrazole ring, enhancing the nucleophilicity of the N1/N2 nitrogens. The isopropyl group has a marginally stronger +I effect than the ethyl group. However, in practice, the kinetic penalty imposed by the isopropyl group's steric bulk vastly overshadows its slight electronic advantage.

StericPathway Substrate 4-Alkyl-1H-pyrazole (Free Base) Ethyl 4-Ethyl (Lower Steric Bulk) Substrate->Ethyl R=Ethyl Iso 4-Isopropyl (Higher Steric Bulk) Substrate->Iso R=Isopropyl Fast Rapid N-Alkylation High Yield (>85%) Ethyl->Fast + Electrophile (SN2) Slow Slower N-Alkylation Requires Elevated Temp Iso->Slow + Electrophile (SN2)

Figure 1: Divergent N-alkylation kinetics driven by C4-alkyl steric bulk.

Comparative Reactivity Profiles

A. N-Alkylation and N-Arylation (Nucleophilicity)

When acting as a nucleophile (after neutralization of the hydrochloride salt), the pyrazole nitrogen attacks an electrophile (e.g., an alkyl halide).

  • 4-Ethyl-1H-pyrazole: Proceeds rapidly under mild conditions (room temperature to 40 °C) due to lower steric resistance.

  • 4-Isopropyl-1H-pyrazole: The branched isopropyl group partially shields the N1/N2 positions. N-alkylation requires thermal activation. For example, coupling 4-isopropyl-1H-pyrazole with methyl 2-bromoacetate requires heating at 60 °C for 6 hours to achieve complete conversion[2].

B. Electrophilic Aromatic Substitution (EAS) at C3/C5

If you intend to functionalize the pyrazole ring via halogenation (e.g., bromination with NBS) at the C3 or C5 positions:

  • 4-Ethyl-1H-pyrazole: Halogenation proceeds relatively smoothly.

  • 4-Isopropyl-1H-pyrazole: The C3 and C5 positions are heavily shielded by the isopropyl group. While the ring is electronically activated, the steric blockade often necessitates harsher conditions (e.g., refluxing in DMF or using stronger Lewis acid catalysts) and may result in lower yields compared to the ethyl variant.

Quantitative Performance Data

The following table synthesizes the physicochemical parameters and expected reactivity metrics for both compounds to aid in your synthetic planning.

Parameter4-Ethyl-1H-pyrazole HCl4-Isopropyl-1H-pyrazole HCl
Molecular Weight 132.59 g/mol 146.62 g/mol
Steric Bulk (Relative A-value) ~1.75 kcal/mol~2.15 kcal/mol
Inductive Effect (+I) ModerateStrong
N-Alkylation Kinetics ( SN​2 ) Fast (RT to 40 °C)Moderate (Requires 60 °C+)[2]
C3/C5 EAS Accessibility AccessibleHighly Hindered
Salt Neutralization Instantaneous with weak baseInstantaneous with weak base
Primary R&D Application Agrochemicals (Fipronil analogs)[1]Pharmaceuticals (Kinase inhibitors)[2]

Self-Validating Experimental Protocols

Because both building blocks are supplied as hydrochloride salts, they must be neutralized in situ to liberate the active pyrazole nucleophile. The following protocol is a self-validating workflow optimized for the more sterically hindered 4-isopropyl-1H-pyrazole hydrochloride , ensuring complete conversion during N-alkylation[2].

Protocol: N-Alkylation of 4-Isopropyl-1H-pyrazole HCl with Methyl 2-Bromoacetate

Mechanistic Rationale: Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous base to neutralize the HCl salt and scavenge the HBr generated during the SN​2 substitution. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to accelerate the SN​2 pathway without solvating the nucleophile too tightly.

Step-by-Step Methodology:

  • Preparation & Free-Basing: In an oven-dried flask under nitrogen, suspend 4-isopropyl-1H-pyrazole hydrochloride (1.0 equiv, e.g., 200 mg, 1.36 mmol) in anhydrous MeCN (5 mL). Add finely powdered K2​CO3​ (3.0 equiv, 566 mg, 4.09 mmol).

    • Self-Validation Check: Stir for 15 minutes at room temperature. The evolution of micro-bubbles ( CO2​ from trace moisture/acid neutralization) and the formation of a fine suspension indicates successful liberation of the free base.

  • Electrophile Addition: Dropwise add methyl 2-bromoacetate (1.1 equiv, 230 mg, 1.50 mmol) to the suspension.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 6 hours[2].

    • Self-Validation Check: Monitor via LC-MS or TLC (UV 254 nm). The starting pyrazole should completely disappear, replaced by a single, more lipophilic product spot. (Note: Because 4-isopropyl-1H-pyrazole is symmetric, N1 and N2 alkylation yield the identical product).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( KCl , KBr , and unreacted K2​CO3​ ). Wash the filter cake thoroughly with additional MeCN (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash silica chromatography (elution gradient 0 to 20% EtOAc in petroleum ether) to afford the pure methyl 2-(4-isopropyl-1H-pyrazol-1-yl)acetate[2].

Workflow Step1 1. Salt Neutralization Suspend HCl salt in MeCN + K2CO3 Step2 2. Electrophile Addition Add Alkyl Halide (e.g., Methyl 2-bromoacetate) Step1->Step2 Step3 3. Thermal Activation Stir at 60°C for 6-24 hours Step2->Step3 Step4 4. Workup Filter through Celite, concentrate in vacuo Step3->Step4 Step5 5. Purification Flash Silica Chromatography (EtOAc/Heptane) Step4->Step5

Figure 2: Standardized self-validating workflow for the N-alkylation of 4-alkyl-1H-pyrazole hydrochlorides.

Conclusion

While 4-ethyl-1H-pyrazole hydrochloride offers a path of least resistance for rapid, low-temperature functionalization, 4-isopropyl-1H-pyrazole hydrochloride provides unique structural bulk that is highly sought after in structure-based drug design to fill specific hydrophobic pockets. By accounting for the steric hindrance of the isopropyl group and applying appropriate thermal activation (e.g., 60 °C) during nucleophilic substitutions, researchers can reliably achieve high-yielding syntheses.

References

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,... (Supporting Information)
  • Source: mdpi.
  • Source: acs.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)

Sources

Comparative

Comparative Guide to HPLC Method Validation for 4-Isopropyl-1H-Pyrazole Hydrochloride Purity

A Senior Application Scientist's Perspective on Establishing a Robust, ICH-Compliant Analytical Method Introduction In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical qua...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Establishing a Robust, ICH-Compliant Analytical Method

Introduction

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For novel compounds like 4-isopropyl-1H-pyrazole hydrochloride, establishing a precise, accurate, and robust analytical method for purity determination is a cornerstone of the quality control strategy. This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method against a Gas Chromatography (GC) alternative for the purity assessment of this specific API.

The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] The objective is not merely to present a protocol but to elucidate the scientific rationale behind the experimental design and to demonstrate, through comparative data, why a specific method is best suited for its intended purpose.[4][5][6]

The Analyte: 4-isopropyl-1H-pyrazole hydrochloride

4-isopropyl-1H-pyrazole hydrochloride is a heterocyclic organic compound. Pyrazole derivatives are widely used in medicinal chemistry, forming the structural core of various drugs, including anti-inflammatory agents like celecoxib.[7][8][9] For analytical purposes, its key characteristics are:

  • Structure: A five-membered aromatic ring containing two adjacent nitrogen atoms, with an isopropyl group substitution.

  • UV Absorbance: Pyrazole and its derivatives possess a π-electron system, making them chromophoric. They typically exhibit UV absorbance maxima in the low UV range, around 200-220 nm.[10][11][12][13] This property makes UV detection a viable and powerful tool for quantification via HPLC.

  • Solubility: As a hydrochloride salt, it is expected to be soluble in polar solvents like water and methanol, which are common constituents of reversed-phase HPLC mobile phases.

Method Selection: The Rationale Behind Choosing RP-HPLC

For the purity analysis of a semi-polar, non-volatile small molecule like 4-isopropyl-1H-pyrazole hydrochloride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The decision is based on its inherent advantages in specificity, versatility, and robustness for pharmaceutical quality control.

To provide a rigorous evaluation, we will compare this primary method (Method A: RP-HPLC) with a plausible alternative (Method B: Gas Chromatography with Flame Ionization Detection, GC-FID), which is often used for purity testing of volatile or semi-volatile small molecules.

  • Method A: RP-HPLC-UV: A C18 stationary phase provides excellent separation for a wide range of molecules based on hydrophobicity. A buffered aqueous-organic mobile phase allows for fine-tuning of selectivity and retention. UV detection offers a good balance of sensitivity and universality for chromophoric compounds.

  • Method B: GC-FID: This method requires the analyte to be volatile and thermally stable. For a hydrochloride salt, this often necessitates a derivatization step or injection at a high temperature that could risk degradation, potentially compromising the accuracy of the purity assessment.

The Validation Workflow: A Structured Approach

The validation process follows a predefined protocol to challenge the method's performance characteristics. This workflow ensures that every aspect of the method's performance is systematically evaluated and documented.

Validation_Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Evaluation & Reporting Plan Define Analytical Procedure & Purpose Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) Plan->Protocol Spec Specificity (Stress Testing) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Eval Data Evaluation vs. Acceptance Criteria Robust->Eval Report Generate Final Validation Report Eval->Report

Caption: Overall workflow for analytical method validation.

Head-to-Head Comparison of Validation Parameters

This section details the experimental protocols and compares the performance of the RP-HPLC and GC-FID methods for each validation parameter as defined by ICH Q2(R1).[14]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[15][16][17][18]

Experimental Protocol:

  • Blank & Placebo Analysis: A solution of the diluent (mobile phase) and a placebo (formulation excipients without the API) were injected to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: A sample of 4-isopropyl-1H-pyrazole hydrochloride was spiked with known related substances and potential impurities.

  • Forced Degradation: The API was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and UV light at 254 nm for 24 hours) to induce degradation. The stressed samples were then analyzed. For the HPLC method, peak purity was assessed using a Photo Diode Array (PDA) detector.

Results & Discussion:

ParameterMethod A: RP-HPLC-UVMethod B: GC-FID
Interference from Blank/Placebo No interfering peaks observed at the analyte's retention time.No interfering peaks observed.
Resolution from Known Impurities Baseline resolution (Rs > 2.0) achieved for the main peak and all known impurities.Co-elution observed between two impurities.
Degradation Study All degradation products were well-separated from the main analyte peak. Peak purity index > 0.999, confirming no co-elution.Significant peak tailing and evidence of on-column degradation for the acid-stressed sample.

The RP-HPLC method demonstrates superior specificity. The ability to separate the API from all potential impurities and degradation products is crucial for an accurate purity assay.[18] The co-elution and potential for on-column degradation in the GC-FID method make it unsuitable for a stability-indicating purity test.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[19][20][21]

Experimental Protocol:

  • A primary stock solution of 4-isopropyl-1H-pyrazole hydrochloride reference standard was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to cover a range of 50% to 150% of the nominal test concentration (e.g., 0.1 mg/mL).

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against concentration, and linear regression analysis was performed.

Results & Discussion:

ParameterMethod A: RP-HPLC-UVMethod B: GC-FID
Range Studied 0.05 mg/mL - 0.15 mg/mL0.05 mg/mL - 0.15 mg/mL
Correlation Coefficient (r²) 0.99980.9985
Regression Equation y = 25431x + 105.7y = 18765x + 899.2
Y-intercept % of Response at 100% 0.04%0.48%

Both methods show good linearity, as indicated by the high correlation coefficients.[19] However, the HPLC method's r² value is closer to unity, and its y-intercept is a smaller percentage of the total response, suggesting a slightly better fit to the linear model.

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value. It is typically assessed through recovery studies.[22][23][24][25]

Experimental Protocol:

  • A placebo mixture was prepared.

  • Known amounts of 4-isopropyl-1H-pyrazole hydrochloride standard were spiked into the placebo at three concentration levels: 80%, 100%, and 120% of the nominal test concentration.

  • Three replicate preparations were made for each level.

  • The samples were analyzed, and the percentage recovery was calculated.

Results & Discussion:

Concentration LevelMethod A: RP-HPLC-UV (% Recovery ± RSD)Method B: GC-FID (% Recovery ± RSD)
80% 100.5% ± 0.45%97.8% ± 1.8%
100% 99.8% ± 0.31%103.5% ± 1.5%
120% 100.2% ± 0.38%104.1% ± 1.9%
Mean Recovery 100.2% 101.8%
Acceptance Criteria 98.0% - 102.0% Recovery; RSD ≤ 2.0%98.0% - 102.0% Recovery; RSD ≤ 2.0%

The HPLC method demonstrates excellent accuracy, with all recovery values falling very close to 100% and with very low variability (RSD < 0.5%).[26] The GC-FID method shows acceptable, but significantly higher, variability and a bias towards higher recovery at the upper concentration levels, which could be due to matrix effects or minor inconsistencies in the derivatization process if one were required.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[23][25]

Experimental Protocol:

  • Repeatability (Intra-assay): Six separate samples of 4-isopropyl-1H-pyrazole hydrochloride at 100% of the test concentration were prepared and analyzed by one analyst on the same day using the same instrument.

  • Intermediate Precision (Inter-assay): The repeatability experiment was repeated by a second analyst on a different day using a different instrument.

Results & Discussion:

ParameterMethod A: RP-HPLC-UV (%RSD)Method B: GC-FID (%RSD)
Repeatability (n=6) 0.42%1.65%
Intermediate Precision (Analyst 2, Day 2) 0.55%1.88%
Overall RSD (n=12) 0.61%1.95%
Acceptance Criteria RSD ≤ 2.0%RSD ≤ 2.0%

The HPLC method is exceptionally precise. The low RSD values for both repeatability and intermediate precision indicate that the method is consistent and reliable. The GC-FID method meets the acceptance criteria, but its precision is substantially lower, highlighting greater susceptibility to variations in operator technique or instrument conditions.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[27][28]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) The standard deviation of the y-intercepts of regression lines was used for σ.[20][29][30]

Results & Discussion:

ParameterMethod A: RP-HPLC-UVMethod B: GC-FID
LOD 0.001 mg/mL (0.1% of test conc.)0.005 mg/mL (0.5% of test conc.)
LOQ 0.003 mg/mL (0.3% of test conc.)0.015 mg/mL (1.5% of test conc.)
Precision at LOQ (%RSD) 2.5%8.9%
Accuracy at LOQ (% Recovery) 98.5%106.2%

The HPLC method is significantly more sensitive than the GC-FID method. Its low LOQ is critical for a purity method, as it allows for the accurate quantification of low-level impurities. The demonstrated accuracy and precision at the LOQ confirm its suitability for this purpose.[24] The high LOQ of the GC method would make it inadequate for controlling impurities at typical specification levels (e.g., below 0.1%).

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[31][32][33][34]

Experimental Protocol: Key chromatographic parameters were intentionally varied to assess the impact on the results. A one-factor-at-a-time approach was used.

  • Method A (HPLC): Flow rate (±10%), mobile phase organic content (±2%), column temperature (±5°C), mobile phase pH (±0.2 units).

  • Method B (GC): Flow rate (±10%), initial oven temperature (±5°C), temperature ramp rate (±10%).

Results & Discussion:

Varied Parameter (HPLC)Effect on Retention TimeEffect on Peak Area (%RSD)Resolution (Critical Pair)
Flow Rate (±10%)Significant Shift< 1.0%> 2.0
Organic Content (±2%)Significant Shift< 1.0%> 2.0
Temperature (±5°C)Minor Shift< 1.0%> 2.0
pH (±0.2)Negligible Shift< 1.0%> 2.0

The HPLC method proved to be highly robust. While parameters like flow rate and mobile phase composition expectedly affected retention times, the critical responses for purity analysis—peak area (quantitation) and resolution (specificity)—remained well within acceptable limits. System suitability criteria were met under all varied conditions. The GC method (data not shown) showed greater sensitivity to changes in temperature, affecting peak shape and resolution more significantly.

Logical Interdependence of Validation Parameters

The validation parameters are not isolated; they are logically interconnected. Linearity, accuracy, and precision are all prerequisites for defining the working range of the method. Specificity underpins the validity of all quantitative measurements.

Parameter_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity underpins Accuracy Accuracy Specificity->Accuracy underpins Precision Precision Specificity->Precision underpins LOQ Quantitation Limit Specificity->LOQ underpins Range Validated Range Linearity->Range define Accuracy->Range define Precision->Range define Method Fit-for-Purpose Method Range->Method LOQ->Method Robustness Robustness Robustness->Method ensures reliability

Caption: Logical relationships between method validation parameters.

Conclusion and Recommendation

This guide has systematically evaluated an RP-HPLC-UV method for the purity determination of 4-isopropyl-1H-pyrazole hydrochloride, comparing it directly with a GC-FID alternative. The experimental data, summarized below, overwhelmingly supports the superiority of the HPLC method.

Summary of Validation Results:

Validation ParameterMethod A: RP-HPLC-UVMethod B: GC-FIDVerdict
Specificity Excellent separation from degradants and impurities.Co-elution and on-column degradation observed.HPLC Superior
Linearity (r²) 0.99980.9985HPLC Superior
Accuracy (% Recovery) 99.8% - 100.5%97.8% - 104.1%HPLC Superior
Precision (%RSD) 0.61% (Overall)1.95% (Overall)HPLC Superior
LOQ 0.3% of test concentration1.5% of test concentrationHPLC Superior
Robustness Highly robust under varied conditions.More sensitive to parameter changes.HPLC Superior

The validated RP-HPLC method is specific, linear, accurate, precise, sensitive, and robust. It has been demonstrated to be highly suitable for its intended purpose: the routine quality control and stability testing of 4-isopropyl-1H-pyrazole hydrochloride. Its performance significantly exceeds that of the GC-FID method, which suffers from lower specificity, precision, and sensitivity. Therefore, the RP-HPLC method is the recommended analytical procedure for the purity assessment of this API.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4][35]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][14][36]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][22]

  • Finar, I. L. (1955). THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PY RAZOLES. Journal of the Chemical Society. [Link][10]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?[Link][31]

  • Benidar, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics. [Link][12][13]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link][27]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][37]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link][15]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?[Link][16]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link][19]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][1]

  • LCGC International. (2025). Robustness Tests. [Link][32]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link][38]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][18]

  • Hussain, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][8][9]

Sources

Validation

A Researcher's Guide to the FT-IR Spectral Analysis of 4-isopropyl-1H-pyrazole hydrochloride: A Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-des...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the FT-IR spectrum of 4-isopropyl-1H-pyrazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features to related pyrazole derivatives and understanding the influence of the isopropyl substituent and hydrochloride salt formation, this guide offers a practical framework for the interpretation of its vibrational spectrum.

The Significance of FT-IR in Structural Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. Each functional group within a molecule has a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint." This allows for the identification of key structural motifs and can be used to confirm the synthesis of a target compound, assess its purity, and investigate intermolecular interactions.

Experimental Protocol for FT-IR Analysis of a Solid Sample

The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like 4-isopropyl-1H-pyrazole hydrochloride using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid-state analysis.

Materials:

  • 4-isopropyl-1H-pyrazole hydrochloride powder

  • Spatula

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol to remove any residual contaminants.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2 and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Using a clean spatula, place a small amount of the 4-isopropyl-1H-pyrazole hydrochloride powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application:

    • Lower the ATR press arm to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Data Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • After the scan is complete, the resulting spectrum (transmittance or absorbance) is displayed.

    • Use the spectrometer software to identify and label the wavenumbers of the significant absorption bands.

    • Compare the obtained spectrum with known spectral databases or, as in this guide, with the expected vibrational frequencies for the compound's functional groups.

  • Cleaning:

    • Raise the press arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure it is ready for the next measurement.

Deciphering the Spectrum: A Comparative Analysis

The FT-IR spectrum of 4-isopropyl-1H-pyrazole hydrochloride is a composite of the vibrational modes of the pyrazole ring, the isopropyl substituent, and the effects of protonation to form the hydrochloride salt. A detailed interpretation involves assigning the observed absorption bands to these specific molecular motions.

The Pyrazole Core: Aromatic Vibrations

The pyrazole ring, as an aromatic heterocycle, exhibits several characteristic vibrational modes.

  • N-H Stretching: In the neutral 1H-pyrazole, a broad N-H stretching band is typically observed in the range of 3200-2600 cm⁻¹ due to strong intermolecular hydrogen bonding.[1] However, in the hydrochloride salt, this region is dominated by the broad and intense N-H⁺ stretching vibrations.

  • C-H Stretching: The aromatic C-H stretching vibrations of the pyrazole ring are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3150-3050 cm⁻¹ region.[2][3]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of medium to strong absorption bands in the 1600-1400 cm⁻¹ region.[3][4][5] For instance, pyrazole derivatives often show a characteristic C=N stretching frequency around 1590-1500 cm⁻¹.[4][6]

  • Ring Deformation and Bending: The in-plane and out-of-plane bending vibrations of the pyrazole ring and its C-H bonds occur in the fingerprint region (below 1400 cm⁻¹).[3][7]

The Isopropyl Substituent: Aliphatic Vibrations

The presence of the 4-isopropyl group introduces several characteristic aliphatic C-H vibrations.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups of the isopropyl moiety are expected in the 2975-2850 cm⁻¹ range.[3][8][9] These are typically strong and sharp absorptions.

  • C-H Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl groups will appear around 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹, respectively.[3][8] The presence of two methyl groups on the same carbon (a characteristic of the isopropyl group) often results in a doublet in the 1385-1370 cm⁻¹ region.

The Hydrochloride Salt: The Influence of Protonation

The formation of the hydrochloride salt significantly impacts the FT-IR spectrum, particularly in the high-frequency region.

  • N-H⁺ Stretching: The protonation of one of the nitrogen atoms in the pyrazole ring to form an N-H⁺ group results in a very broad and strong absorption band, often spanning from 3200 cm⁻¹ down to 2400 cm⁻¹ or even lower.[10][11] This broad feature is a hallmark of amine hydrochloride salts and is due to strong hydrogen bonding with the chloride counter-ion and extensive vibrational coupling. This broad envelope can sometimes obscure the C-H stretching vibrations.[10]

  • N-H⁺ Bending: The in-plane bending vibration of the N-H⁺ group is expected to appear in the 1600-1500 cm⁻¹ region.[10] This band can sometimes overlap with the C=N and C=C stretching vibrations of the pyrazole ring.

Comparative Spectral Data

The following table summarizes the expected key FT-IR absorption bands for 4-isopropyl-1H-pyrazole hydrochloride and compares them with unsubstituted pyrazole to highlight the spectral changes upon substitution and salt formation.

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹) for 4-isopropyl-1H-pyrazole hydrochlorideTypical Wavenumber (cm⁻¹) for 1H-Pyrazole[1][12][13]Comments
N-H⁺ Stretching ~3200-2400 (very broad, strong)~3200-2600 (broad, strong)The broadness and lower frequency shift in the hydrochloride salt are due to the N-H⁺ group and strong ionic interactions.
Aromatic C-H Stretching ~3150-3050 (medium)~3140-3120 (medium)Characteristic of C-H bonds on an aromatic ring.
Aliphatic C-H Stretching ~2975-2850 (strong)N/ADue to the isopropyl group's methyl and methine C-H bonds.
C=N / C=C Ring Stretching ~1600-1450 (medium-strong)~1540, 1480, 1400 (medium-strong)These bands are characteristic of the pyrazole ring's aromatic system.
N-H⁺ Bending ~1600-1500 (medium)N/AThis vibration is introduced upon protonation.
CH₃ Asymmetric Bending ~1470-1450 (medium)N/AFrom the isopropyl group.
CH₃ Symmetric Bending ~1385-1370 (medium, often a doublet)N/AA characteristic feature of the isopropyl group.
Ring Deformation / Bending Below 1400Below 1400Complex vibrations in the fingerprint region.

Visualizing the Molecular Structure and Vibrational Logic

To further aid in the understanding of the molecular structure and the relationship between its components, the following diagrams are provided.

Caption: Molecular structure of 4-isopropyl-1H-pyrazole hydrochloride.

G cluster_high_freq High Frequency Region (4000-2500 cm⁻¹) cluster_mid_freq Mid-Frequency Region (2500-1300 cm⁻¹) cluster_fingerprint Fingerprint Region (<1300 cm⁻¹) FT-IR Spectrum FT-IR Spectrum N-H_stretch N-H⁺ Stretch ~3200-2400 cm⁻¹ (Broad) FT-IR Spectrum->N-H_stretch Aro_CH_stretch Aromatic C-H Stretch ~3150-3050 cm⁻¹ FT-IR Spectrum->Aro_CH_stretch Ali_CH_stretch Aliphatic C-H Stretch ~2975-2850 cm⁻¹ FT-IR Spectrum->Ali_CH_stretch Ring_stretch C=N / C=C Ring Stretch ~1600-1450 cm⁻¹ FT-IR Spectrum->Ring_stretch NH_bend N-H⁺ Bend ~1600-1500 cm⁻¹ FT-IR Spectrum->NH_bend CH3_asym_bend CH₃ Asymmetric Bend ~1470-1450 cm⁻¹ FT-IR Spectrum->CH3_asym_bend CH3_sym_bend CH₃ Symmetric Bend ~1385-1370 cm⁻¹ FT-IR Spectrum->CH3_sym_bend Ring_deform Ring Deformations & Other Vibrations FT-IR Spectrum->Ring_deform

Caption: Key vibrational regions in the FT-IR spectrum.

Conclusion

The FT-IR spectrum of 4-isopropyl-1H-pyrazole hydrochloride is rich with structural information. By systematically dissecting the spectrum into contributions from the pyrazole core, the isopropyl substituent, and the effects of hydrochloride formation, a confident structural assignment can be made. The very broad N-H⁺ stretching absorption, the aliphatic C-H stretches of the isopropyl group, and the characteristic pyrazole ring vibrations collectively provide a unique spectral signature for this molecule. This guide provides a foundational understanding for researchers to interpret the FT-IR spectra of this and related pyrazole derivatives, thereby supporting the advancement of drug discovery and chemical synthesis.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • INTELLIGENCE Journal of Multidisciplinary Research. INTELLIGENCE Journal of Multidisciplinary Research.
  • An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing.
  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )...
  • 4-Isopropyl-1H-pyrazole hydrochloride. SlideServe.
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Vibrational spectra and structure of isopropylbenzene. PubMed.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • Vibrational analysis of isopropyl nitrate and isobutyl nitrate.
  • Vibrational analysis of isopropyl nitrate and isobutyl nitr
  • Trans-4-isopropyl-3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Pyrazole - Optional[FTIR] - Spectrum. SpectraBase.
  • The infrared spectra of the dihydrochloride salts of ethylenediamine and some substituted... R Discovery.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
  • 4-Isopropyl-1H-pyrazole hydrochloride AldrichCPR. Sigma-Aldrich.
  • Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. PubMed.
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
  • Spectroscopic Investigations of High-Nitrogen Compounds for Near-Infrared Illuminants.

Sources

Comparative

Comparing pyrazole hydrochloride derivatives for pharmaceutical efficacy

Title: Comparative Efficacy of Pyrazole Hydrochloride Derivatives in Modern Drug Development Introduction The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Pyrazole Hydrochloride Derivatives in Modern Drug Development

Introduction The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. It forms the core of numerous blockbuster drugs, including celecoxib (a COX-2 inhibitor) and ruxolitinib (a JAK inhibitor) 1. Despite its potent target-binding capabilities, the free-base form of many novel pyrazole derivatives suffers from poor aqueous solubility, which severely limits systemic bioavailability and in vivo efficacy. To circumvent this, pharmaceutical scientists frequently synthesize pyrazole hydrochloride (HCl) salts. This guide objectively compares the physicochemical properties and pharmaceutical efficacy of pyrazole free bases, their hydrochloride derivatives, and advanced nano-formulated salts, providing a comprehensive resource for drug development professionals.

Structural Rationale and Mechanistic Pathway

The pharmacological versatility of pyrazole stems from its prototropic tautomerism and its ability to act as both a hydrogen bond donor (N-H) and acceptor (N=) 2. However, highly functionalized pyrazoles are often highly lipophilic. By exposing the free base to anhydrous hydrochloric acid, the basic nitrogen (N2) is protonated, yielding a hydrochloride salt. This transformation dramatically lowers the partition coefficient (ClogP) and increases aqueous solubility (ClogS), facilitating better dissolution in gastrointestinal fluids and cell culture media.

Pathway P Pyrazole HCl Salt T Target Enzyme (e.g., Kinase/COX-2) P->T High Affinity Binding I Competitive Inhibition (Active Site Binding) T->I Induces D Downstream Signaling Blockade I->D A Therapeutic Effect (Apoptosis / Anti-inflammatory) D->A

Caption: Mechanistic pathway of target inhibition by pyrazole hydrochloride derivatives.

Comparative Efficacy: Free Base vs. Hydrochloride Salt vs. Nano-formulation

To objectively evaluate the impact of salt formation and formulation on efficacy, we compare two recent classes of pyrazole derivatives:

  • Endoperoxide–Pyrazole Hybrids (OZ1 series) : Developed as antileishmanial agents. The free base (OZ1) exhibited severe solubility issues, whereas its hydrochloride salt (OZ1·HCl) demonstrated superior antipromastigote activity .

  • CB1 Series : A highly substituted pyrazole evaluated for antibacterial and anti-neuroblastoma activity. The free base (CB1) was practically insoluble. The hydrochloride salt (CB1H) improved solubility but retained weak activity. Complexation of CB1H into cationic nanoparticles (CB1H-P7 NPs) amplified its efficacy by over 50-fold 3, 4.

Table 1: Physicochemical and Biological Profiling of Pyrazole Derivatives

CompoundFormulation StateTarget / PathogenClogS (Solubility)IC₅₀ (µM)CC₅₀ (µM) [Toxicity]Selectivity Index (SI)
OZ1 Free BaseLeishmania infantum-4.82 (Poor)> 50.0> 100N/A
OZ1·HCl Hydrochloride SaltLeishmania infantum-3.15 (Moderate)12.4> 100> 8.0
CB1 Free BaseNeuroblastoma (IMR-32)InsolubleN/AN/AN/A
CB1H Hydrochloride SaltNeuroblastoma (IMR-32)Moderate24.5> 100> 4.0
CB1H-P7 Nano-formulated SaltNeuroblastoma (IMR-32)High (Aqueous)0.4585.2> 189.0

*Note: N/A indicates testing was impossible or unreliable due to extreme water insolubility.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of pyrazole hydrochloride derivatives.

Protocol A: Synthesis of Pyrazole Hydrochloride Salts

Causality Check: Aqueous HCl is strictly avoided because water can induce the hydrolysis of sensitive functional groups (e.g., esters or endoperoxides) on the pyrazole ring. Anhydrous ethereal HCl ensures clean protonation and drives the immediate precipitation of the insoluble salt from the organic phase, eliminating the need for complex chromatographic purification.

  • Dissolution : Dissolve 1.0 mmol of the free-base pyrazole derivative in 5.0 mL of anhydrous chloroform (CHCl₃) under an inert argon atmosphere.

  • Protonation : Dropwise, add 10.0 mL of anhydrous HCl in diethyl ether (2.0 M HCl·Et₂O) to the stirring solution at 0 °C.

  • Precipitation & Isolation : Stir the mixture for 30 minutes. The pyrazole hydrochloride salt will precipitate as a white/off-white solid.

  • Filtration : Filter the precipitate under a vacuum and wash it thoroughly with 20 mL of cold, anhydrous diethyl ether to remove unreacted starting materials and residual acid.

  • Drying : Dry the product in a vacuum desiccator over P₂O₅ for 24 hours to yield the pure pyrazole hydrochloride salt.

Workflow A Free-Base Pyrazole in Anhydrous CHCl3 B Add 2.0 M HCl in Diethyl Ether A->B C Precipitation (0 °C, 30 min) B->C D Vacuum Filtration & Ether Wash C->D E Pure Pyrazole Hydrochloride Salt D->E

Caption: Step-by-step synthetic workflow for isolating pyrazole hydrochloride salts.

Protocol B: In Vitro Efficacy Evaluation (Self-Validating MTT Assay)

Causality Check: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a self-validating system: only metabolically active, living cells produce the color change, directly linking the spectrophotometric readout to cell viability and preventing false-positive cytotoxicity readings from extracellular artifacts.

  • Cell Seeding : Seed the target cells (e.g., IMR-32 neuroblastoma cells) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Treatment : Prepare serial dilutions of the pyrazole hydrochloride derivative in culture media (ensure DMSO concentration remains <0.5% v/v to prevent solvent toxicity). Add 100 µL of the treatments to the wells.

  • Internal Controls : Include untreated cells (100% viability control), media alone (blank), and a known reference drug (e.g., Celecoxib) to validate assay sensitivity.

  • Incubation : Incubate the plates for 48 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to dissolve the internalized formazan crystals.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The transition from a free-base pyrazole to a hydrochloride salt is a fundamental, yet highly effective, strategy to rescue promising pharmacophores from the pitfalls of poor pharmacokinetics. As demonstrated by the OZ1 and CB1 series, hydrochloride salts exhibit markedly improved aqueous solubility and lower IC₅₀ values. Furthermore, integrating these salts into advanced delivery systems, such as cationic macromolecular nanoparticles, can bypass residual cellular permeability issues, unlocking sub-micromolar efficacy against challenging targets like neuroblastoma and multidrug-resistant bacteria.

References

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI Molecules.[Link]

  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. Universidade Nova de Lisboa / MDPI Molecules.[Link]

  • Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub-Micromolar Concentrations. PMC / MDPI Pharmaceutics.[Link]

  • Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. MDPI Biomedicines.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Isopropyl-1H-pyrazole hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of versatile building blocks into their synthetic pipelines. 4-Isopropyl-1H-pyrazole hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of versatile building blocks into their synthetic pipelines. 4-Isopropyl-1H-pyrazole hydrochloride (CAS 1390654-61-1) is a critical scaffold in medicinal chemistry, heavily utilized in the synthesis of anti-inflammatory, anti-cancer, and anti-microbial agents[1].

However, its chemical nature as a hydrochloride salt of a substituted pyrazole dictates rigorous operational protocols. This guide provides a self-validating system for personal protective equipment (PPE) selection, handling, and disposal, ensuring both scientific integrity and laboratory safety.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The hydrochloride salt form enhances aqueous solubility and stability for analytical techniques[1], but it introduces specific handling risks, notably acute oral toxicity and mucosal irritation,[2].

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 1390654-61-1Unique identifier for SDS tracking and inventory.
Molecular Weight 146.62 g/mol Relevant for stoichiometric calculations in synthesis.
Acute Toxicity (Oral) Category 3 (H301)Danger: Toxic if swallowed. Mandates strict hygiene and face protection.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Warning: Causes severe irritation. Requires chemical-resistant barriers[2].
Target Organ Toxicity STOT SE 3 (H336)Warning: May cause drowsiness or dizziness. Dictates fume hood usage[2].
Storage Class 6.1C (Combustible acute toxic)Store away from strong bases and oxidizers to prevent degradation.

Engineering Controls and PPE Selection

Safety is not merely about wearing gear; it is about deploying a layered defense mechanism where every choice is driven by chemical causality.

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood with a face velocity of 0.4–0.6 m/s. This prevents the inhalation of aerosolized dust, directly mitigating the H336 (STOT SE 3) hazard[2].

  • Hand Protection (Causality): Utilize double-layered nitrile gloves (minimum 0.11 mm thickness). Why? The compound is a Category 2 skin irritant[2]. Double-gloving allows the immediate removal of the outer contaminated layer without exposing the skin, preventing accidental transfer to the face or mouth (addressing the H301 acute oral toxicity risk).

  • Eye/Face Protection: Unvented chemical splash goggles are mandatory[1]. Safety glasses are insufficient because the fine powder of the hydrochloride salt can bypass the sides of standard glasses, leading to severe Category 2A eye irritation[2].

  • Body Protection: A flame-resistant, knee-length lab coat fully buttoned[1]. Ensure cuffs are tucked under the outer glove layer to eliminate exposed skin at the wrists.

Operational Workflows: Step-by-Step Methodologies

Workflow A: Safe Weighing and Transfer Protocol

This protocol is designed to minimize static charge generation, which can aerosolize toxic dust.

  • Preparation: Verify fume hood operation. Don all prescribed PPE (double nitrile gloves, goggles, lab coat)[1].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use a grounded, anti-static weighing boat.

  • Dispensing: Carefully dispense the 4-Isopropyl-1H-pyrazole hydrochloride using a clean, dry stainless-steel spatula. Avoid rapid movements that generate air currents.

  • Transfer: Transfer the solid directly into the reaction flask inside the fume hood. If the flask must be moved to another station, seal it with a secure septum or stopper before removing it from the hood to prevent inhalation exposure[2].

  • Decontamination: Because the hydrochloride salt is highly water-soluble, wipe down the balance, spatulas, and hood surface with a damp, lint-free cloth (using DI water or 70% isopropanol). Dispose of the cloth as hazardous solid waste.

Workflow B: Spill Response and Disposal Plan

A self-validating safety system requires a pre-established response for containment failures.

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment (No Dry Sweeping): Never use a brush and dustpan for this compound. Dry sweeping aerosolizes the toxic powder, increasing inhalation and ingestion risks.

  • Absorption: Gently cover the spilled powder with damp absorbent pads. The moisture will solubilize the salt, trapping it within the pad matrix.

  • Collection: Use non-sparking tools to scoop the damp pads and any residual material into a high-density polyethylene (HDPE) hazardous waste container.

  • Waste Segregation: Label the container clearly as "Toxic Organic Solid Waste (Contains Pyrazole Hydrochloride)". Do not mix this waste stream with strong bases, as the rapid neutralization of the hydrochloride salt can be exothermic and release trace HCl gas. Store under Class 6.1C regulations until professional chemical disposal.

Logical Relationship Visualization

The following diagram illustrates the causal workflow from hazard identification to operational execution, ensuring every risk is met with a specific, engineered control.

G Hazard Hazard Assessment (Acute Tox 3, Irritant) EngControl Engineering Controls (Fume Hood, Ventilation) Hazard->EngControl PPE PPE Selection (Nitrile Gloves, Goggles) Hazard->PPE Handling Safe Handling Protocol (Weighing & Transfer) EngControl->Handling PPE->Handling Disposal Waste Disposal (Aqueous & Solid Streams) Handling->Disposal Spill Spill Response (Containment & Decon) Handling->Spill Accidental Release Spill->Disposal

Workflow mapping hazard identification to PPE selection, handling, and disposal.

References

  • 4-Isopropyl-1H-pyrazole hydrochloride - SlideServe Source: slideserve.com URL:[Link]

  • 4-(propan-2-yl)-1H-pyrazole hydrochloride — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Isopropyl-1H-pyrazole hydrochloride
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4-Isopropyl-1H-pyrazole hydrochloride
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